5,6-Dichlorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFFYMADRWIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,6-Dichlorobenzo[d]thiazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dichlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to a notable prevalence of data for its isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, this document places a strong emphasis on clarifying the distinct chemical identity of the [d]thiazole variant. While specific physicochemical data for the parent this compound is limited in publicly accessible literature, this guide synthesizes available information on its structure, derivatives, synthesis, and biological potential. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzothiazole-based therapeutic agents.
Chemical Structure and Identification
The core structure of this compound consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at the 5th and 6th positions of the bicyclic system.
Chemical Structure:
Nomenclature:
-
Systematic Name: this compound
-
Molecular Formula: C₇H₃Cl₂NS
It is imperative to distinguish this structure from its isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, which features a different arrangement of nitrogen and sulfur atoms in the heterocyclic ring and is more widely documented.
Physicochemical Properties
Table 1: Properties of 2-Amino-5,6-dichlorobenzothiazole
| Property | Value | Source |
| CAS Number | 24072-75-1 | [4] |
| Molecular Formula | C₇H₅Cl₂N₂S | |
| Appearance | Diazo component | [4] |
| Application | Used in the preparation of disperse dyes | [4] |
Table 2: Properties of Related Dichlorobenzothiazole Isomers
For comparative purposes, the properties of other dichlorobenzothiazole isomers are presented below. Note that these are distinct chemical entities.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Dichlorobenzothiazole | 3622-23-9 | C₇H₃Cl₂NS | 204.08 | 98-99 |
| 2,5-Dichlorobenzothiazole | 2941-48-2 | C₇H₃Cl₂NS | 204.08 | 64-66 |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives is a key area of investigation. The following protocols are derived from published literature.
Synthesis of 2-Amino-5,6-dichlorobenzothiazole
A patented method describes a one-pot synthesis of 2-Amino-5,6-dichlorobenzothiazole.
Experimental Protocol:
-
Reaction Setup: 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide are added to an acidic ionic liquid.
-
Reaction Conditions: The reaction is carried out at a temperature range of 10-130 °C.
-
Work-up: The resulting reaction liquid is treated to isolate the 2-amino-5,6-dichlorobenzothiazole product.
This method is highlighted for its operational simplicity, high yield, and the reusability of the ionic liquid, presenting a greener synthetic route.
Synthesis of 2-Substituted-5,6-dichlorobenzothiazoles
A general pathway for the synthesis of various 2-substituted derivatives involves the initial formation of 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole from 2-amino-5,6-dichlorobenzothiazole.
Experimental Workflow:
Caption: General synthesis workflow for 2-substituted-5,6-dichlorobenzothiazoles.
Protocol for Synthesis of Benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone (IV):
-
A mixture of 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole (I) (0.01 mol) and benzaldehyde (0.01 mol) in absolute alcohol (30 ml) is refluxed for 8 hours on a water bath.
-
The reaction mixture is then cooled.
-
The isolated product is recrystallized from ethanol to yield the final compound.
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The structure can be confirmed by IR spectroscopy, with characteristic absorption bands at approximately 3355 cm⁻¹ (N-H), 1670 cm⁻¹ (amido C=O), and 1640 cm⁻¹ (C=N).
Biological Activity and Potential Applications
Derivatives of the benzothiazole scaffold are known to exhibit a wide range of biological activities.[5] While specific data for this compound is sparse, studies on its derivatives and related compounds suggest potential therapeutic applications.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that certain 2-substituted-5,6-dichlorobenzothiazoles exhibit moderate to good antibacterial and anti-inflammatory properties. For instance, a synthesized 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichloro-benzothiazole showed notable activity in these areas. The presence of halogens on the benzothiazole ring is often associated with enhanced biological activity.
Inferred Applications in Drug Development
The broader class of benzothiazole derivatives has been investigated for a multitude of therapeutic applications, including:
-
Anticancer agents
-
Anticonvulsants
-
Antidiabetics
-
Antimalarials
The 5,6-dichloro substitution pattern on the benzothiazole nucleus represents a key area for further structure-activity relationship (SAR) studies to develop novel therapeutic candidates.
Logical Relationships in Derivative Synthesis
The synthesis of functionalized this compound derivatives often follows a logical progression from a common starting material, as illustrated below.
Caption: Logical progression of the synthesis of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. While there is a clear need for further research to fully characterize the physicochemical properties and biological activities of the parent compound, the existing literature on its derivatives provides a solid foundation for future work. The synthetic protocols and biological insights presented in this guide are intended to aid researchers in the design and execution of studies aimed at unlocking the full potential of this class of compounds. Careful distinction from its more commonly reported isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, is crucial for the accurate advancement of research in this area.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5,6-Dichlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported information on closely related analogues with computational predictions to offer a robust profile. Detailed experimental protocols for its synthesis are proposed based on established chemical transformations of the benzothiazole scaffold. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of known structure-activity relationships for this class of compounds.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted and, where available, analogous experimental data.
| Property | Predicted/Analogous Value | Data Source |
| Molecular Formula | C₇H₃Cl₂NS | - |
| Molecular Weight | 204.08 g/mol | - |
| Melting Point | 64-66 °C (analogous: 2,5-dichloro isomer) | Predicted |
| Boiling Point | 286.7 °C at 760 mmHg (analogous: 2,5-dichloro isomer) | Predicted |
| pKa | -1.37 ± 0.10 (analogous: 2-bromo-5,6-dichloro isomer) | Predicted |
| LogP | 3.8 | Predicted |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H-NMR | Two singlets in the aromatic region, corresponding to the protons at positions 4 and 7. |
| ¹³C-NMR | Signals corresponding to seven distinct carbon atoms, with chemical shifts influenced by the chlorine and thiazole moieties. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=N stretching of the thiazole ring, and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 204, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). |
Experimental Protocols
The synthesis of this compound can be approached via a two-step process starting from the commercially available 3,4-dichloroaniline. The following protocols are proposed based on established synthetic methodologies for benzothiazoles.
Step 1: Synthesis of 2-Amino-5,6-dichlorobenzo[d]thiazole
This procedure is adapted from a patented method for the synthesis of the 2-amino precursor.
Materials:
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3,4-dichloroaniline
-
Ammonium thiocyanate
-
N-bromosuccinimide (NBS)
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) or glacial acetic acid
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline and ammonium thiocyanate in the acidic ionic liquid or glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water.
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Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry.
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Recrystallize the crude product from ethanol to yield pure 2-Amino-5,6-dichlorobenzo[d]thiazole.
Step 2: Deamination of 2-Amino-5,6-dichlorobenzo[d]thiazole to this compound
This proposed protocol utilizes a Sandmeyer-type deamination reaction.
Materials:
-
2-Amino-5,6-dichlorobenzo[d]thiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Hypophosphorous acid (H₃PO₂) (50%)
-
Copper(I) oxide (Cu₂O) (catalyst)
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Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate solution
Procedure:
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Suspend 2-Amino-5,6-dichlorobenzo[d]thiazole in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
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In a separate flask, cool the hypophosphorous acid and add a catalytic amount of copper(I) oxide.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid mixture. Vigorous nitrogen evolution will occur.
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Allow the reaction to stir at low temperature for 1-2 hours and then let it warm to room temperature overnight.
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Extract the product with diethyl ether.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the benzothiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of benzothiazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The biological effects of this compound are likely to be influenced by the electron-withdrawing nature of the two chlorine atoms on the benzene ring.
Anticancer Activity
Many benzothiazole derivatives exhibit anticancer properties by interacting with various cellular targets. The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways that regulate cell proliferation and survival.
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NF-κB Signaling Pathway: Benzothiazoles have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the activation of NF-κB, these compounds can downregulate the expression of downstream pro-inflammatory and anti-apoptotic genes, such as COX-2 and iNOS, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1]
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Kinase Inhibition: The benzothiazole core can act as a scaffold for the design of kinase inhibitors. Depending on the substitution pattern, derivatives can target various kinases involved in cancer progression, such as receptor tyrosine kinases or intracellular signaling kinases.
Caption: Postulated anti-inflammatory and anticancer mechanism via NF-κB inhibition.
Antimicrobial Activity
Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties. Their mechanism of action often involves the inhibition of essential microbial enzymes.
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Enzyme Inhibition: Dichlorinated benzothiazole derivatives could potentially inhibit key bacterial enzymes such as DNA gyrase, which is essential for DNA replication, or enzymes involved in cell wall synthesis.[2] For fungi, they might disrupt the integrity of the cell membrane or inhibit enzymes crucial for fungal survival.
Caption: Potential antimicrobial mechanisms of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While direct experimental data is sparse, this guide provides a foundational understanding of its physicochemical properties, plausible synthetic routes, and potential biological activities based on predictive methods and the known characteristics of the benzothiazole class. Further experimental validation is necessary to fully elucidate the properties and potential applications of this compound.
References
In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology for a key benzothiazole derivative. While the initial focus was on 5,6-Dichlorobenzo[d]thiazole, a thorough literature search revealed a scarcity of available spectroscopic data for this specific isomer. Consequently, this document presents a comprehensive analysis of the closely related and well-documented compound, 6-Chlorobenzo[d]thiazole-2-thiol , as a representative example. This guide includes tabulated NMR data, detailed experimental protocols for spectroscopic analyses, and a visual representation of a common synthetic workflow.
Spectroscopic Data Analysis
The spectroscopic data presented below provides a quantitative and qualitative fingerprint for the molecular structure of 6-Chlorobenzo[d]thiazole-2-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 6-Chlorobenzo[d]thiazole-2-thiol are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 14.04 | broad singlet | -SH | - |
| 7.46-7.40 | multiplet | Aromatic CH | - |
| 7.28 | doublet | Aromatic CH | 5.0 |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C=S (Thione) |
| 141.1 | Aromatic C |
| 131.9 | Aromatic C |
| 130.4 | Aromatic C |
| 124.6 | Aromatic C |
| 116.8 | Aromatic C |
| 114.3 | Aromatic C |
Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz
Mass Spectrometry (MS)
While specific mass spectrometry data for 6-Chlorobenzo[d]thiazole-2-thiol was not explicitly found in the cited literature, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.
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Molecular Formula: C₇H₄ClNS₂
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Molecular Weight: 201.70 g/mol
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Bands for 6-Chlorobenzo[d]thiazole-2-thiol
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2550 | Thiol (-SH) | Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
| ~1300 | C-N | Stretching |
| ~1100 | C=S (Thione) | Stretching |
| 800-600 | C-Cl | Stretching |
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic characterization and synthesis of benzothiazole derivatives.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
General Synthetic Procedure for Benzothiazole-2-thiols
A common route for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a corresponding aniline with carbon disulfide. The general workflow is outlined below.
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic pathway for the formation of a benzothiazole-2-thiol from an aniline precursor.
Caption: Generalized synthesis of benzothiazole-2-thiols.
Technical Guide: Synthesis of 5,6-Dichlorobenzo[d]thiazole from 4,5-dichloro-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 5,6-Dichlorobenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4,5-dichloro-o-phenylenediamine. The synthesis is presented as a two-step process, proceeding through a 2-amino-5,6-dichlorobenzothiazole intermediate. While a direct, one-pot synthesis from the specified starting material is not extensively documented in peer-reviewed literature, the proposed route is based on well-established analogous reactions for the formation of the benzothiazole ring system and subsequent deamination.
Proposed Synthetic Pathway
The synthesis of this compound from 4,5-dichloro-o-phenylenediamine is proposed to occur via two sequential reactions:
-
Step 1: Synthesis of 2-amino-5,6-dichlorobenzothiazole. This step involves the reaction of 4,5-dichloro-o-phenylenediamine with a thiocyanate salt in the presence of an oxidizing agent. This reaction is analogous to the established synthesis of 2-aminobenzothiazoles from substituted anilines.
-
Step 2: Deamination of 2-amino-5,6-dichlorobenzothiazole. The intermediate is then deaminated to yield the final product, this compound.
A detailed experimental workflow for this proposed pathway is visualized below.
Figure 1: Proposed experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Proposed Synthesis of 2-amino-5,6-dichlorobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines[1].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4,5-dichloro-o-phenylenediamine | 177.03 | - | >98% |
| Potassium Thiocyanate (KSCN) | 97.18 | - | >99% |
| Bromine (Br₂) | 159.81 | 3.12 | >99.5% |
| Glacial Acetic Acid | 60.05 | 1.05 | >99.7% |
| Sodium Hydroxide (NaOH) | 40.00 | - | >97% |
| Ethyl Acetate | 88.11 | 0.902 | >99.5% |
| Anhydrous Sodium Sulfate | 142.04 | - | >99% |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4,5-dichloro-o-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The expected product is 2-amino-5,6-dichlorobenzothiazole. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Step 2: Deamination of 2-amino-5,6-dichlorobenzothiazole
This protocol is based on the deamination of 2-aminobenzazoles as described in the literature[2][3].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-amino-5,6-dichlorobenzothiazole | 219.09 | - | >98% |
| Acetonitrile (CH₃CN) | 41.05 | 0.786 | >99.8% |
| Nitric Oxide (NO) gas | 30.01 | - | >99% |
| Oxygen (O₂) gas | 32.00 | - | >99.5% |
Procedure:
-
In a reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve 2-amino-5,6-dichlorobenzothiazole (1 equivalent) in acetonitrile.
-
Bubble a slow stream of nitric oxide (NO) gas through the solution.
-
Simultaneously, introduce a catalytic amount of oxygen (O₂) into the reaction mixture. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, stop the gas flow and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Expected Outcome:
The final product is this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. Please note that the yields are estimates based on analogous reactions and would need to be determined experimentally.
| Step | Reactant | Product | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 1 | 4,5-dichloro-o-phenylenediamine | 2-amino-5,6-dichlorobenzothiazole | 1 : 1.1 (KSCN) : 1.1 (Br₂) | Acetic Acid | 2-3 | 80-90 | 60-70 |
| 2 | 2-amino-5,6-dichlorobenzothiazole | This compound | - | Acetonitrile | 1-2 | Room Temp. | 70-80 |
Reaction Mechanism
The proposed reaction mechanisms for each step are illustrated below.
References
A Comprehensive Technical Guide on the Preliminary Biological Screening of 5,6-Dichlorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of 5,6-dichlorobenzo[d]thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 5,6-dichloro substitution pattern on the benzene ring can significantly influence the molecule's physicochemical properties and biological activity, making this a promising area for drug discovery and development.
This guide summarizes the available quantitative data on the biological activities of these compounds, details the experimental protocols for their screening, and provides visualizations of the experimental workflows.
Data Presentation: Biological Activity of Dichloro-Substituted Benzothiazole Derivatives
The following tables summarize the reported in vitro biological activities of benzothiazole derivatives with dichloro substitutions. While specific data for a wide range of this compound derivatives is limited in the public domain, the following provides key data points for closely related structures.
Table 1: Anticancer Activity of Dichlorophenyl-Substituted Chlorobenzothiazole
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |
| 51 (dichlorophenyl containing chlorobenzothiazole) | Non-small cell lung cancer (HOP-92) | GI₅₀ | Molar | 7.18 x 10⁻⁸ M | [1][2][3] |
| 51 | Various (9 cell lines) | GI₅₀ | Molar | 71.8 nM - 1.60 µM | [1][2][3] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound Type | Microorganism | Assay Type | Activity Metric | Result | Reference |
| 6-Chloro-benzothiazole derivatives | Staphylococcus aureus (MRSA) | MIC | mg/mL | Improved activity over other substitutions | [4] |
| 6-Chloro-benzothiazole derivatives | Escherichia coli (resistant) | MIC | mg/mL | Improved activity over other substitutions | [4] |
| 6-Chloro-benzothiazole derivatives | Listeria monocytogenes | MIC | mg/mL | 4 to 5-fold activity improvement | [4] |
| 6-Chloro-benzothiazole derivatives | Salmonella typhimurium | MIC | mg/mL | 4 to 5-fold activity improvement | [4] |
Experimental Protocols
The following are detailed methodologies for key biological screening experiments applicable to this compound derivatives.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HOP-92, MCF-7, HCT-116) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM)[5].
-
The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours. A control group with DMSO and a blank group with only medium are included[5].
b. MTT Assay Procedure:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
c. Data Analysis:
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The GI₅₀ (Growth Inhibition of 50%) or IC₅₀ (Inhibitory Concentration 50%) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell inhibition.
Antimicrobial Susceptibility Testing
a. Agar Disc Diffusion Method: This method is used for preliminary screening of antimicrobial activity.
-
Bacterial or fungal strains are cultured in appropriate broth (e.g., Nutrient Broth, Sabouraud Dextrose Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
The microbial suspension is uniformly spread over the surface of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) using a sterile cotton swab[6].
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in DMSO.
-
The discs are placed on the surface of the inoculated agar plates. A disc with DMSO is used as a negative control, and standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole) are used as positive controls.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
b. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth.
-
Each well is inoculated with a standardized microbial suspension.
-
A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plates are incubated under the same conditions as the disc diffusion assay.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed[7].
Mandatory Visualizations
The following diagrams illustrate the general workflows for the preliminary biological screening of this compound derivatives.
Caption: Workflow for In Vitro Anticancer Screening.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. jchr.org [jchr.org]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents
Solubility Profile of 5,6-Dichlorobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide offers a qualitative solubility profile inferred from the behavior of structurally similar compounds, namely benzothiazole and its halogenated derivatives. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate quantitative data in their own laboratories.
Inferred Qualitative Solubility Profile
The solubility of a compound is largely dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. Based on the known solubility of benzothiazole and the influence of halogen substituents, a qualitative solubility profile for this compound can be inferred.
Benzothiazole, the parent compound, is generally soluble in a range of organic solvents but exhibits poor solubility in water.[1][2][3] The addition of two chlorine atoms to the benzene ring, as in this compound, is expected to increase the lipophilicity and molecular weight of the compound. This structural modification will likely decrease its solubility in polar solvents, particularly water, and enhance its solubility in non-polar and chlorinated organic solvents.
For a qualitative understanding, the expected solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent Class | Common Solvents | Inferred Qualitative Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | Likely Insoluble to Sparingly Soluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Likely Soluble to Freely Soluble |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Soluble to Freely Soluble |
| Chlorinated | Dichloromethane, Chloroform | Likely Freely Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective:
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, hexane, toluene, diethyl ether, dichloromethane, chloroform) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
To each vial, add a known volume of the respective solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is generally recommended. The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample with the same solvent as necessary to fall within the linear range of the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 5,6-Dichlorobenzo[d]thiazole Derivatives: Synthesis, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 25150-27-0 IUPAC Name: 5,6-dichloro-1,3-benzothiazol-2-amine[1]
This technical guide provides a comprehensive overview of the synthesis of novel 2-substituted-5,6-dichlorobenzothiazoles, their characterization data, and their evaluated biological activities.
Quantitative Data of Synthesized 5,6-Dichlorobenzo[d]thiazole Derivatives
The following table summarizes the key quantitative data for a series of synthesized 2-substituted-5,6-dichlorobenzothiazole derivatives, as reported in the cited literature.
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| II | Acetophenone hydrazone | - | 192-194 |
| III | 4-formyl-3-phenylpyrazole | - | 215-217 |
| IV | Benzaldehyde hydrazone | 72 | 198-200 |
| V | 4-Nitrobenzaldehyde hydrazone | 68 | 210-212 |
| VI | 4-Methoxybenzaldehyde hydrazone | 75 | 188-190 |
Data extracted from Murugan, V. et al. (1999).[2]
Experimental Protocols
The synthesis of 2-substituted-5,6-dichlorobenzothiazole derivatives involves a multi-step process starting from 2-amino-5,6-dichlorobenzothiazole.[2]
Synthesis of 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (I)
-
Step 1: Chloroacetylation of 2-amino-5,6-dichlorobenzothiazole. 2-amino-5,6-dichlorobenzothiazole is reacted with chloroacetyl chloride.
-
Step 2: Hydrazination. The product from step 1 is further reacted with hydrazine hydrate to yield 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I).
Synthesis of Acetophenone-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone (II) [2]
-
A mixture of Compound I (0.01 mol, 2.93 g) and acetophenone (0.01 mol, 0.4 ml) in ethanol (30 ml) containing a drop of glacial acetic acid is refluxed for 7 hours.
-
The excess solvent is distilled off, and the residue is poured onto crushed ice.
-
The separated solid is filtered and recrystallized from ethanol to yield Compound II.
Synthesis of 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III) [2]
-
Compound II is treated with Vilsmeier-Haack reagent (DMF/POCl₃) to yield Compound III.
-
Spectral Data for Compound III:
-
IR (KBr, cm⁻¹): 3355 (NH), 1665 (amido-C=O), 1650 (C=O), and 1642 (C=N).
-
¹H NMR (CDCl₃, δ ppm): 11.25 (bs, 1H, NH), 9.37 (s, 1H, CHO), 7.25-7.96 (m, 8H, CH of pyrazole ring and Ar-H), and 6.55 (bs, 2H, CO-CH₂, enolic).
-
Synthesis of Benzaldehyde/4-nitrobenzaldehyde/4-methoxybenzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethyl hydrazones (IV-VI) [2]
-
A mixture of Compound I (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in absolute alcohol (30 ml) is refluxed for 8 hours on a water bath.
-
The contents are cooled, and the isolated product is recrystallized from ethanol to give compounds IV-VI.
-
Spectral Data for Compounds IV-VI:
-
IR (KBr, cm⁻¹): 3355 (NH), 1670 (amido C=O), and 1640 (C=N).
-
Biological Activity Evaluation [2]
-
Anti-inflammatory Activity: The anti-inflammatory activity of the synthesized compounds was evaluated. Compound III exhibited significant anti-inflammatory activity.
-
Antimicrobial Activity: The antibacterial and antifungal activities were determined by the two-fold dilution method. The compounds were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) for antibacterial activity, and against Candida albicans and Trichophyton mentagrophytes for antifungal activity. Compounds III-VI were found to be active against B. subtilis.
Visualizations
Synthesis Workflow of 2-Substituted-5,6-Dichlorobenzothiazoles
Caption: Synthetic pathway for novel 2-substituted-5,6-dichlorobenzothiazoles.
Structure-Activity Relationship (SAR) Overview
Caption: Structure-activity relationship for 2-substituted-5,6-dichlorobenzothiazoles.
References
Methodological & Application
Synthetic Routes to Novel 5,6-Dichlorobenzo[d]thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel 5,6-dichlorobenzo[d]thiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The protocols outlined below cover the synthesis of the core 2-amino-5,6-dichlorobenzo[d]thiazole scaffold and its subsequent derivatization at the 2-position to generate a diverse library of novel compounds.
Synthesis of the Core Intermediate: 2-Amino-5,6-dichlorobenzo[d]thiazole
The foundational starting material for many novel derivatives is 2-amino-5,6-dichlorobenzo[d]thiazole. A highly efficient one-pot synthesis method has been developed, offering advantages in terms of operational simplicity, high yield, and environmental friendliness through the use of recyclable ionic liquids.
Protocol 1: One-Pot Synthesis of 2-Amino-5,6-dichlorobenzo[d]thiazole
This protocol describes a one-pot reaction involving the cyclization of 3,4-dichloroaniline with ammonium thiocyanate in the presence of N-bromosuccinimide (NBS) using an acidic ionic liquid as both the solvent and catalyst.
Experimental Protocol:
-
To a round-bottom flask, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in a molar ratio of 1:1.2:1.2.
-
Add the acidic ionic liquid, [Hmim]HSO₄, to the flask, ensuring the reactants are fully dissolved.
-
Heat the reaction mixture to 80-110°C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5,6-dichlorobenzo[d]thiazole.
Quantitative Data:
| Starting Material | Reagents | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 3,4-Dichloroaniline | NH₄SCN, NBS | [Hmim]HSO₄ | 80-110 | 4-6 | >90 | 235-237 |
Synthesis of 2-Substituted-5,6-dichlorobenzo[d]thiazole Derivatives
The 2-amino group of the benzothiazole core is a versatile handle for introducing a wide array of functional groups, leading to novel derivatives with diverse pharmacological profiles. The following sections detail the synthesis of various 2-substituted analogs.
Synthesis of 2-Hydrazinoamidomethyl-5,6-dichlorobenzo[d]thiazole Derivatives
A common strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by reaction with hydrazine hydrate to form a key hydrazide intermediate. This intermediate can then be condensed with various aldehydes and ketones to yield hydrazone derivatives.
Logical Workflow for the Synthesis of 2-Hydrazone Derivatives
Caption: Synthetic workflow for 2-hydrazone derivatives.
Protocol 2: Synthesis of 2-(2-Hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole
Experimental Protocol:
-
Step 1: Synthesis of 2-(Chloroacetamido)-5,6-dichlorobenzo[d]thiazole:
-
Dissolve 2-amino-5,6-dichlorobenzo[d]thiazole (0.01 mol) in a suitable solvent such as dioxane.
-
Add chloroacetyl chloride (0.012 mol) dropwise while stirring in an ice bath.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of 2-(2-Hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole:
-
Suspend 2-(chloroacetamido)-5,6-dichlorobenzo[d]thiazole (0.01 mol) in ethanol.
-
Add hydrazine hydrate (0.02 mol) and reflux the mixture for 8 hours.
-
Cool the reaction mixture and filter the precipitated product.
-
Wash with cold ethanol and dry.
-
Protocol 3: Synthesis of 2-Substituted Hydrazone Derivatives
Experimental Protocol:
-
Dissolve 2-(2-hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole (0.01 mol) in absolute ethanol (30 mL).
-
Add the desired aromatic aldehyde or ketone (0.01 mol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 7-8 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure hydrazone derivative.
Quantitative Data for Representative Hydrazone Derivatives:
| Intermediate | Aldehyde/Ketone | Product | Yield (%) | M.p. (°C) |
| 2-(2-Hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole | Benzaldehyde | N'-Benzylidene-2-((5,6-dichlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | 78 | 210-212 |
| 2-(2-Hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole | 4-Nitrobenzaldehyde | 2-((5,6-Dichlorobenzo[d]thiazol-2-yl)amino)-N'-(4-nitrobenzylidene)acetohydrazide | 82 | 245-247 |
| 2-(2-Hydrazinylacetamido)-5,6-dichlorobenzo[d]thiazole | Acetophenone | N'-(1-Phenylethylidene)-2-((5,6-dichlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | 75 | 198-200 |
Synthesis of 2-(Pyrazol-1-yl)acetamido-5,6-dichlorobenzo[d]thiazole Derivatives
The hydrazone intermediate derived from acetophenone can undergo further cyclization to yield pyrazole derivatives, which have shown promising anti-inflammatory and antibacterial activities.
Protocol 4: Synthesis of 2-((4-Formyl-3-phenylpyrazol-1-yl)acetamido)-5,6-dichlorobenzo[d]thiazole
Experimental Protocol:
-
Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) in an ice bath.
-
Add N'-(1-phenylethylidene)-2-((5,6-dichlorobenzo[d]thiazol-2-yl)amino)acetohydrazide (0.01 mol) to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture at 60-70°C for 5-6 hours.
-
Pour the cooled reaction mixture into ice-cold water.
-
Neutralize with a sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent.
Quantitative and Spectral Data:
| Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| 2-((4-Formyl-3-phenylpyrazol-1-yl)acetamido)-5,6-dichlorobenzo[d]thiazole | 65 | 225-227 | 9.37 (s, 1H, CHO), 7.25-7.96 (m, 8H, Ar-H), 6.55 (bs, 2H, CO-CH₂), 11.25 (bs, 1H, NH) | 3355 (NH), 1665 (amido C=O), 1650 (C=O), 1642 (C=N) |
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as anticancer agents. Some of these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
EGFR Signaling Pathway and Potential Inhibition by 5,6-Dichlorobenzothiazole Derivatives
Caption: Inhibition of the EGFR signaling pathway.
The diagram above illustrates the EGFR signaling cascade. Upon binding of the epidermal growth factor (EGF), EGFR activates downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, as well as the STAT3 pathway. These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Novel this compound derivatives can act as inhibitors of EGFR, thereby blocking these downstream signals and exerting their anticancer effects.
Conclusion
The synthetic routes described in these application notes provide a robust framework for the generation of a diverse range of novel this compound derivatives. The protocols are scalable and utilize readily available starting materials. The demonstrated biological activities of these compounds, particularly their potential to inhibit key signaling pathways in cancer, underscore their importance as a promising scaffold for future drug discovery and development efforts. Researchers are encouraged to utilize these methods to explore the chemical space around this privileged heterocyclic core further.
Application of 5,6-Dichlorobenzo[d]thiazole in Medicinal Chemistry Scaffold Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dichlorobenzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the dichloro substitution on the benzene ring significantly influences the molecule's electronic properties and lipophilicity, often enhancing its interaction with biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to support its potential in drug discovery and development.
Application Notes
The this compound core has been successfully incorporated into molecules targeting a range of therapeutic areas:
-
Anticancer Activity: Derivatives of this scaffold have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2] Furthermore, some benzothiazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory and pro-survival genes.[3][4]
-
Antimicrobial Activity: The scaffold is a promising platform for the development of novel antibacterial and antifungal agents. Compounds incorporating the this compound moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.
-
Anti-inflammatory Activity: Several derivatives have exhibited significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory mediators. The demonstrated modulation of the NF-κB signaling pathway in cancer cells suggests a potential mechanism for its anti-inflammatory effects, as NF-κB is a critical regulator of the inflammatory response.[3][4]
-
Urease Inhibition: The this compound scaffold has been explored for the development of urease inhibitors. Urease is an important enzyme in certain pathogenic bacteria and fungi, and its inhibition can be a valuable therapeutic strategy.
The versatility of the 2-position of the benzothiazole ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This makes the this compound scaffold an attractive starting point for the design of new therapeutic agents.
Data Presentation
The following tables summarize the quantitative biological activity data for selected this compound derivatives and related benzothiazoles.
Table 1: Antimicrobial Activity of 2-substituted-5,6-dichlorobenzothiazole Derivatives
| Compound ID | Substitution at 2-position | Test Organism | Activity | Reference |
| III | 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl | Bacillus subtilis | Active at 50 µg/ml | [5] |
| III | 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl | Candida albicans | Active at 25 µg/ml | [5] |
| IV | Benzaldehyde-amidomethylhydrazone | Bacillus subtilis | Active at 50 µg/ml | [5] |
| V | 4-nitrobenzaldehyde-amidomethylhydrazone | Bacillus subtilis | Active at 50 µg/ml | [5] |
| VI | 4-methoxybenzaldehyde-amidomethylhydrazone | Bacillus subtilis | Active at 50 µg/ml | [5] |
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 51 (a chlorobenzothiazole derivative) | HOP-92 (Non-small cell lung cancer) | 0.0718 | [6] |
| Compound 56 (a urea benzothiazole) | Average over 60 cancer cell lines | 0.38 | [6] |
| Compound 57 (a nitro-styryl containing benzothiazole) | Pancreatic cancer cells | 27 ± 0.24 | [6] |
| Compound 58 (a fluorostyryl benzothiazole) | Pancreatic cancer cells | 35 ± 0.51 | [6] |
| Benzothiazole Derivative A | HepG2 (Hepatocellular carcinoma) | 38.54 (48h) | [3] |
| Benzothiazole Derivative B | HepG2 (Hepatocellular carcinoma) | 29.63 (48h) | [3] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I)
This protocol is adapted from Murugan et al.[5]
-
Synthesis of 2-amino-5,6-dichlorobenzothiazole: Start with 3,4-dichloroaniline as the precursor. The synthesis can be achieved via a one-pot reaction using ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid.
-
Reaction with Chloroacetyl Chloride: React 2-amino-5,6-dichlorobenzothiazole with chloroacetyl chloride to yield 2-(chloroacetamido)-5,6-dichlorobenzothiazole.
-
Reaction with Hydrazine Hydrate: Treat the product from the previous step with hydrazine hydrate to obtain 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I).
Protocol 2: Synthesis of Acetophenone-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone (Compound II)
This protocol is adapted from Murugan et al.[5]
-
A mixture of 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I) (0.01 mol) and acetophenone (0.01 mol) in ethanol (30 ml) containing a catalytic amount of glacial acetic acid is refluxed for 7 hours.
-
The excess solvent is distilled off, and the residue is poured onto crushed ice.
-
The separated solid is filtered and recrystallized from ethanol to yield the final product.
Protocol 3: Synthesis of 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (Compound III)
This protocol is adapted from Murugan et al.[5]
-
Compound II is treated with Vilsmeier-Haack reagent (DMF/POCl₃).
-
The reaction mixture is worked up to isolate the desired product.
Biological Assay Protocols
Protocol 4: In Vitro Antibacterial and Antifungal Susceptibility Testing
This protocol is a general representation and can be adapted from methodologies described by Murugan et al.[5]
-
Microorganism Preparation: Use standardized strains of bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Method: The agar diffusion method (cup plate method) or a broth microdilution method can be used to determine the minimum inhibitory concentration (MIC).
-
Procedure (Agar Diffusion):
-
Prepare agar plates inoculated with the test microorganism.
-
Create wells in the agar and add solutions of the test compounds at known concentrations (e.g., 25 µg/ml, 50 µg/ml).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
Measure the diameter of the zone of inhibition around each well.
-
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a general representation and can be adapted from methodologies described by Murugan et al.[5]
-
Animal Model: Use a suitable animal model, such as Wistar rats.
-
Procedure:
-
Administer the test compounds orally at a specific dose (e.g., 100 mg/kg body weight).
-
After a set time (e.g., 1 hour), induce inflammation by injecting a phlogistic agent (e.g., 0.1 ml of 1% carrageenan solution) into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each compound compared to a control group.
-
Protocol 6: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is a general representation.
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media and conditions.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Mandatory Visualization
Caption: Anticancer mechanism of this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
References
- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 2. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5,6-Dichlorobenzo[d]thiazole into Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the 5,6-Dichlorobenzo[d]thiazole moiety into the backbone of conjugated polymers. This electron-deficient building block is a promising candidate for the development of novel materials for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Introduction
The this compound unit, with its electron-withdrawing chlorine substituents and fused aromatic structure, offers a valuable building block for the synthesis of donor-acceptor (D-A) conjugated polymers. The incorporation of this moiety can significantly influence the electronic properties of the resulting polymer, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, and charge carrier mobility. These properties are crucial for the performance of organic electronic devices. This document outlines the key polymerization methods and provides generalized protocols for the synthesis of this compound-containing conjugated polymers.
Monomer Synthesis: 2-functionalized-5,6-Dichlorobenzo[d]thiazole
A crucial prerequisite for polymerization is the synthesis of a suitably functionalized this compound monomer. Typically, this involves the introduction of reactive groups, such as bromine or tin moieties, at the 2-position of the benzothiazole ring system to enable cross-coupling reactions. A general synthetic approach is outlined below.
Protocol 1: Synthesis of 2-Bromo-5,6-Dichlorobenzo[d]thiazole
This protocol is a generalized procedure and may require optimization.
Materials:
-
4,5-dichloro-2-aminothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Synthesis of this compound-2-thiol: In a round-bottom flask, dissolve 4,5-dichloro-2-aminothiophenol and potassium hydroxide in ethanol. Add carbon disulfide dropwise at room temperature and then reflux the mixture for 4-6 hours. After cooling, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter, wash with water, and dry to obtain this compound-2-thiol.
-
Bromination: Dissolve the this compound-2-thiol in a suitable solvent such as DMF. Add N-Bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Pour the reaction mixture into ice water to precipitate the crude product. The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-5,6-Dichlorobenzo[d]thiazole.
Polymerization Methodologies
The incorporation of the this compound monomer into a polymer backbone is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most common methods are Stille, Suzuki, and Direct Arylation Polymerization (DArP).
Stille Cross-Coupling Polymerization
Stille polymerization is a versatile method that involves the reaction of an organotin compound with an organic halide. For the synthesis of a D-A copolymer, a distannylated donor monomer would be reacted with a dihalogenated acceptor monomer (or vice versa).
Protocol 2: Generalized Stille Polymerization
Materials:
-
2,X-Dibromo-5,6-Dichlorobenzo[d]thiazole (where X is another reactive halogen)
-
Distannylated comonomer (e.g., a distannylated fluorene or thiophene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibrominated this compound monomer and the distannylated comonomer in the chosen solvent.
-
Add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and stir for 24-72 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
Suzuki Cross-Coupling Polymerization
Suzuki polymerization is another powerful tool for forming carbon-carbon bonds, reacting an organoboron compound with an organic halide.
Protocol 3: Generalized Suzuki Polymerization
Materials:
-
2,X-Dibromo-5,6-Dichlorobenzo[d]thiazole
-
Diboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the dibrominated this compound monomer, the diboronic acid/ester comonomer, the palladium catalyst, and the base.
-
Add the deoxygenated solvent (and water/phase-transfer catalyst if applicable).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-72 hours.
-
Precipitate, filter, and purify the polymer as described in the Stille polymerization protocol.
Direct Arylation Polymerization (DArP)
DArP is an emerging "greener" alternative that avoids the pre-functionalization of one of the monomers with organometallic reagents, instead relying on the direct coupling of a C-H bond with a C-X bond (where X is a halogen).[1][2]
Protocol 4: Generalized Direct Arylation Polymerization (DArP)
Materials:
-
2-Halo-5,6-Dichlorobenzo[d]thiazole
-
Comonomer with active C-H bonds (e.g., a thiophene or furan derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or pivalic acid)
-
High-boiling point solvent (e.g., o-xylene or dimethylacetamide)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the halogenated this compound monomer and the C-H activated comonomer in the solvent.
-
Add the palladium catalyst, ligand, and base.
-
Heat the mixture to a high temperature (typically 120-160 °C) and stir for 24-72 hours.
-
Precipitate, filter, and purify the polymer as described in the previous protocols.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal stability, optical, and electrochemical properties.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), Weight average molecular weight (Mw), and Polydispersity index (PDI) |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) |
| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap (Eg) |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap |
| X-ray Diffraction (XRD) | Information on the solid-state packing and crystallinity |
Application in Organic Electronic Devices
The performance of conjugated polymers containing benzothiazole derivatives in organic field-effect transistors (OFETs) and organic solar cells (OSCs) is highly dependent on the specific polymer structure and device architecture. The following tables summarize representative data for polymers containing benzothiadiazole, a close structural analog.
Table 1: Performance of Benzothiadiazole-based Polymers in OFETs
| Polymer | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| PCDTT-DCNBT | - | 0.031 | > 10⁵ | [3] |
| PCDTT-FCNBT | - | 0.4 | > 10⁶ | [3] |
| PBBT-based polymers | up to 0.13 | up to 0.10 | - | [4] |
Table 2: Performance of Benzothiadiazole-based Polymers in OSCs
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |
| PBTATBT-4f | Y6 | 16.08 | 0.86 | 26.12 | 0.71 | [5] |
| PBDTSF-FBT | PC₇₁BM | 11.66 | 0.83 | 19.55 | 0.72 | [5] |
| PFDTDFBT (P2) | PC₇₁BM | ~4.5 | 0.88 | 10.1 | 0.51 | [6] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and application of this compound-containing conjugated polymers.
Donor-Acceptor Polymer Architecture
Caption: Schematic of a donor-acceptor conjugated polymer architecture incorporating the this compound unit and a corresponding energy level diagram.
References
- 1. Efficient Pd-catalyzed direct arylations of heterocycles with unreactive and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5,6-Dichlorobenzo[d]thiazole as a Promising Building Block for Organic Photovoltaic Materials
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential of 5,6-Dichlorobenzo[d]thiazole as a novel building block for the synthesis of high-performance donor-acceptor (D-A) conjugated polymers for organic photovoltaic (OPV) applications. While specific performance data for polymers incorporating this exact moiety is not yet prevalent in published literature, its structural and electronic properties suggest it is a compelling candidate for enhancing OPV device efficiency.
Introduction
The benzo[d]thiazole unit is a well-established electron-accepting moiety used in the design of conjugated polymers for organic electronics. The introduction of electron-withdrawing halogen atoms, such as chlorine, onto the benzoid ring is a proven strategy to modulate the electronic properties of the resulting materials. Specifically, the chlorine substituents are expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A lowered HOMO level can lead to a higher open-circuit voltage (Voc) in OPV devices, a critical parameter for overall power conversion efficiency (PCE). The 5,6-dichloro substitution pattern maintains the planarity of the backbone, which is beneficial for intermolecular charge transport.
This application note provides detailed protocols for the synthesis of a key monomer precursor, 2-bromo-5,6-dichlorobenzo[d]thiazole, its subsequent polymerization via Suzuki coupling with a common donor comonomer, and a standard protocol for the fabrication and testing of an OPV device.
Proposed Synthetic and Experimental Workflow
The following diagram illustrates the proposed workflow from monomer synthesis to device characterization.
Caption: Proposed workflow for the development of OPV materials using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-dichlorobenzothiazole
This protocol is adapted from a patented one-pot synthesis method.
Materials:
-
3,4-Dichloroaniline
-
Ammonium thiocyanate (NH4SCN)
-
N-Bromosuccinimide (NBS)
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide to the acidic ionic liquid. The molar ratio of 3,4-dichloroaniline to ammonium thiocyanate to NBS should be approximately 1:1.5:1.5.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3,4-dichloroaniline) is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, 2-amino-5,6-dichlorobenzothiazole, can be purified by recrystallization.
Protocol 2: Synthesis of 2-Bromo-5,6-dichlorobenzo[d]thiazole
This protocol describes a Sandmeyer-type reaction to convert the amino group to a bromide, yielding a suitable monomer for cross-coupling reactions.
Materials:
-
2-Amino-5,6-dichlorobenzothiazole
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO2)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 2-amino-5,6-dichlorobenzothiazole in a mixture of CuBr and 48% HBr at 0 °C in a three-neck flask.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-bromo-5,6-dichlorobenzo[d]thiazole by column chromatography.
Protocol 3: Synthesis of a D-A Copolymer via Suzuki Polymerization
This is a general protocol for the copolymerization of the synthesized brominated monomer with a generic distannyl donor comonomer.
Materials:
-
2-Bromo-5,6-dichlorobenzo[d]thiazole
-
A suitable diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Potassium carbonate (K2CO3) or Cesium Fluoride (CsF)
-
Toluene and Dimethylformamide (DMF) as solvents
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
In a Schlenk flask, combine 2-bromo-5,6-dichlorobenzo[d]thiazole (1 equivalent), the diboronic ester comonomer (1 equivalent), Pd2(dba)3 (1-2 mol%), and P(o-tol)3 (4-8 mol%).
-
Add degassed toluene, DMF, and an aqueous solution of the base (e.g., 2M K2CO3). Add a few drops of Aliquat 336.
-
Thoroughly degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Precipitate the polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Protocol 4: Fabrication and Characterization of OPV Devices
This protocol describes a standard architecture for a bulk-heterojunction solar cell.
Materials:
-
The synthesized D-A copolymer
-
An electron acceptor (e.g., PC71BM)
-
Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Device Fabrication Workflow:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the synthesized polymer and the electron acceptor (e.g., in a 1:1.5 weight ratio) in a suitable solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film at an optimized temperature (e.g., 80-120 °C).
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the device area.
-
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics and determine the key photovoltaic parameters.
-
External Quantum Efficiency (EQE) Measurement: Use a dedicated EQE system to measure the percentage of incident photons that are converted to charge carriers at each wavelength.
-
Hypothetical Performance Data and Discussion
Based on the electronic properties of similar chlorinated benzothiazole and benzothiadiazole-containing polymers, a polymer incorporating this compound is anticipated to exhibit the following characteristics:
| Parameter | Expected Value/Trend | Rationale |
| HOMO Level | -5.4 to -5.7 eV | The strong electron-withdrawing effect of the two chlorine atoms and the thiazole nitrogen will deepen the HOMO level compared to non-chlorinated analogues. |
| LUMO Level | -3.4 to -3.7 eV | The LUMO level will also be lowered, but the effect on the HOMO is often more pronounced. |
| Optical Bandgap | 1.8 to 2.0 eV | A moderately wide bandgap is expected, suitable for a donor material in a bulk-heterojunction solar cell. |
| Open-Circuit Voltage (Voc) | > 0.8 V | The deep HOMO level should lead to a large energy difference with the LUMO of common fullerene or non-fullerene acceptors, resulting in a high Voc. |
| Short-Circuit Current (Jsc) | Moderate | The absorption spectrum will likely be in the visible range. Jsc will depend on the complementarity of the absorption with the chosen acceptor. |
| Fill Factor (FF) | > 65% | Good film morphology and balanced charge transport, facilitated by the planar backbone, could lead to a high fill factor. |
| Power Conversion Efficiency (PCE) | > 8% (Potential) | With a high Voc and a good FF, a respectable PCE is achievable, with further optimization possible through molecular engineering of the donor comonomer and device engineering. |
Note: The values in the table are estimations and would need to be confirmed by experimental synthesis and characterization.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel conjugated polymers for OPV applications. The strong electron-withdrawing nature of the dichloro-substitution is a key feature that can be exploited to achieve deep HOMO energy levels, leading to high open-circuit voltages in solar cell devices. The provided protocols offer a comprehensive guide for the synthesis, polymerization, and device fabrication necessary to evaluate the full potential of this building block. Further research in this area is highly encouraged to explore its utility in advancing the field of organic photovoltaics.
Application Notes and Protocols for Molecular Docking of 5,6-Dichlorobenzo[d]thiazole-Based Ligands Targeting EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on 5,6-Dichlorobenzo[d]thiazole-based ligands targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The protocols outlined below are intended to serve as a starting point for researchers investigating the potential of these compounds as EGFR inhibitors.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Of particular interest is its potential as an inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule ligand to a protein target. This information is invaluable for structure-based drug design and for understanding the molecular basis of inhibition.
Quantitative Data Summary
The following table summarizes representative molecular docking data for benzothiazole derivatives targeting the ATP binding site of the EGFR tyrosine kinase domain. While specific data for a large set of this compound-based ligands is not extensively available in the public domain, the presented data for analogous compounds illustrates typical binding affinities and interactions.
| Compound ID | Scaffold | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 1 | Benzothiazole Derivative | EGFR-TK | 1M17 | -1967.63 (Full Fitness Score) | Phe-832, Glu-738 | [1] |
| Erlotinib | Quinazoline (Reference) | EGFR-TK | 1M17 | -10.86 | Met793, Gln791, Thr790 | [2] |
| Compound 39 | Benzothiazole-Hydrazone | EGFR | - | IC₅₀ = 24.58 nM | Not specified in abstract | [3] |
| Compound 40 | Benzothiazole-Hydrazone | EGFR | - | IC₅₀ = 30.42 nM | Not specified in abstract | [3] |
| Compound 7g | Thiazolyl-Pyrazoline | EGFR | 1M17 | -11.14 | Not specified in abstract | [2] |
| Compound 7m | Thiazolyl-Pyrazoline | EGFR | 1M17 | -10.64 | Not specified in abstract | [2] |
Note: Docking scores can vary depending on the software and scoring function used. The IC₅₀ values represent the concentration of the compound required to inhibit the biological activity of the target by 50% and are determined experimentally.
Experimental Protocols: Molecular Docking of this compound Ligands against EGFR
This protocol describes a general workflow for performing molecular docking of this compound-based ligands into the ATP binding site of the EGFR kinase domain.
Software and Hardware Requirements
-
Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, Maestro (Schrödinger), MOE (Chemical Computing Group), or similar.
-
Docking Software: AutoDock Vina, Glide, GOLD, or other validated docking programs.
-
Hardware: A workstation with sufficient computational power for molecular modeling and docking calculations.
Preparation of the Receptor (EGFR)
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17 , which is in complex with the inhibitor erlotinib.[1]
-
Protein Preparation:
-
Load the PDB file into your molecular modeling software.
-
Remove all non-essential molecules, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges to all atoms (e.g., Kollman charges).
-
Repair any missing side chains or atoms using the software's protein preparation tools.
-
Save the prepared protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock).
-
Preparation of the this compound Ligands
-
Ligand Sketching and 3D Conversion:
-
Draw the 2D structures of your this compound-based ligands using a chemical drawing tool like ChemDraw or the builder tool within your modeling software.
-
Convert the 2D structures to 3D structures.
-
-
Ligand Optimization and Energy Minimization:
-
Perform a geometry optimization and energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94 or AM1). This step is crucial to obtain a low-energy conformation of the ligand.
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Define Torsions (for flexible docking):
-
Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Save the prepared ligands in the appropriate format for your docking software (e.g., PDBQT for AutoDock).
-
Grid Box Generation
-
Define the Binding Site: The binding site for ATP competitive inhibitors in EGFR is the ATP binding pocket. In the 1M17 structure, this can be identified by the location of the co-crystallized ligand, erlotinib.
-
Set Grid Parameters:
-
Center the grid box on the identified binding site.
-
The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely within it. A typical size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Molecular Docking Simulation
-
Configure Docking Parameters:
-
Select the prepared protein and ligand files.
-
Specify the coordinates of the grid box.
-
Choose the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs and the exhaustiveness of the search. A higher number of runs and greater exhaustiveness will increase the accuracy of the prediction but will also require more computational time.
-
-
Run the Docking Simulation: Execute the docking job.
Analysis of Docking Results
-
Examine Binding Poses: The docking software will generate a series of possible binding poses for each ligand, ranked by their predicted binding energy (docking score).
-
Identify Key Interactions: Visualize the top-ranked poses in the context of the protein's binding site using molecular visualization software. Analyze the non-covalent interactions between the ligand and the protein, such as:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.
-
Pi-stacking and cation-pi interactions: Look for interactions involving aromatic rings.
-
-
Compare with Known Inhibitors: If available, compare the binding mode of your ligands with that of known EGFR inhibitors like erlotinib to identify common interaction patterns.
-
Select Promising Candidates: Based on the docking scores and the analysis of the binding interactions, select the most promising this compound-based ligands for further experimental validation.
Mandatory Visualizations
Caption: A generalized workflow for the molecular docking of this compound-based ligands against the EGFR kinase domain.
Caption: Inhibition of the EGFR signaling pathway by this compound-based ligands, preventing downstream cellular responses.[4]
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5,6-Dichlorobenzo[d]thiazole Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[d]thiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities. Accurate and comprehensive characterization of this compound and its reaction products is crucial for quality control, regulatory submission, and understanding structure-activity relationships. These application notes provide detailed protocols for the analytical characterization of this compound products using a suite of modern analytical techniques.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: A logical workflow for the synthesis, purification, and multi-technique analytical characterization of this compound derivatives.
Quantitative Data Summary
The following tables summarize expected quantitative data for the characterization of this compound.
Table 1: Predicted Chromatographic and Mass Spectrometric Data
| Analyte | Technique | Predicted Retention Time (min) | Key m/z values (EI) |
| This compound | HPLC (RP-C18) | 5.8 | N/A |
| This compound | GC-MS | 8.2 | 203 (M+), 205 (M+2), 168, 133 |
Note: Retention times are illustrative and will vary based on the specific chromatographic conditions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~9.0 | ~155 |
| 4 | ~8.0 | ~125 |
| 7 | ~7.8 | ~123 |
| 3a | N/A | ~135 |
| 5 | N/A | ~130 |
| 6 | N/A | ~132 |
| 7a | N/A | ~150 |
Note: These are predicted values based on known substituent effects on the benzothiazole ring system. Actual values may vary.
Table 3: Elemental Analysis Data for C₇H₃Cl₂NS
| Element | Theoretical (%) |
| C | 41.20 |
| H | 1.48 |
| N | 6.86 |
| S | 15.71 |
| Cl | 34.75 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of synthesized this compound products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution in methanol at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Structure Confirmation
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for heterocyclic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade) for sample preparation
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in approximately 9:6:1 ratio) should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To elucidate the chemical structure of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal (0 ppm). Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and comparison with data for similar structures.[2]
Elemental Analysis for Empirical Formula Confirmation
Objective: To confirm the elemental composition and empirical formula of the synthesized this compound.
Instrumentation:
-
CHN/S/X elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin or silver capsule.[3]
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. Halogens are typically determined by combustion followed by titration or ion chromatography.[3]
-
Data Processing: The instrument software calculates the weight percentages of C, H, N, S, and Cl. Compare the experimental percentages with the theoretical values for the proposed formula (C₇H₃Cl₂NS). The experimental values should be within ±0.4% of the theoretical values.
References
Application Notes and Protocols for In Silico Screening of 5,6-Dichlorobenzo[d]thiazole Virtual Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5,6-Dichlorobenzo[d]thiazole scaffold is a promising starting point for the design of novel therapeutic agents. In silico screening techniques offer a rapid and cost-effective approach to explore the vast chemical space of its derivatives, identify potential drug candidates, and elucidate their mechanisms of action at a molecular level.
These application notes provide a comprehensive overview and detailed protocols for the virtual screening of this compound libraries. The methodologies cover virtual library generation, molecular docking, and molecular dynamics simulations to predict the binding affinity and stability of ligand-protein complexes.
In Silico Screening Workflow
The virtual screening process for a this compound virtual library typically follows a hierarchical approach, starting with a large library of compounds and progressively filtering them to identify the most promising candidates.
Experimental Protocols
Protocol 1: Virtual Library Generation of this compound Derivatives
-
Core Scaffold Definition : Start with the this compound core structure.
-
Reaction-Based Enumeration : Define a set of chemical reactions (e.g., amidation, Suzuki coupling) and a library of reactants (building blocks) to be applied to the core scaffold.[3] This allows for the generation of a synthetically feasible virtual library.
-
Combinatorial Library Generation : Use software such as Schrödinger's CombiGlide or RDKit to enumerate all possible products from the defined reactions and building blocks.
-
Filtering and Refinement : Filter the generated library based on physicochemical properties (e.g., Lipinski's rule of five, molecular weight) to ensure drug-likeness.[4]
Protocol 2: Ligand and Protein Preparation
Ligand Preparation:
-
2D to 3D Conversion : Convert the 2D structures of the virtual library compounds into 3D structures using software like Schrödinger's LigPrep or Open Babel.
-
Tautomer and Ionization State Generation : Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Energy Minimization : Perform energy minimization of the 3D structures using a suitable force field (e.g., OPLS, MMFF94) to obtain low-energy conformers.
Protein Preparation:
-
Protein Structure Retrieval : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the crystal structure of p56lck (PDB ID: 1QPC) can be used for cancer-related studies.[5]
-
Protein Refinement : Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops.
-
Remove water molecules beyond a certain distance (e.g., 5 Å) from the active site.
-
Optimize the hydrogen bond network.
-
-
Energy Minimization : Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
Protocol 3: Molecular Docking
This protocol is based on a typical workflow using Glide (Schrödinger).[5]
-
Receptor Grid Generation :
-
Define the active site of the protein by selecting the co-crystallized ligand or key active site residues.
-
Generate a receptor grid that defines the volume and properties of the active site for ligand docking.
-
-
Ligand Docking :
-
Set up a virtual screening workflow (e.g., High-Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP).
-
Dock the prepared ligand library into the generated receptor grid.
-
The docking algorithm will systematically search for the optimal binding pose of each ligand within the active site.
-
-
Scoring and Ranking :
-
The docking program will calculate a docking score (e.g., GlideScore) for each ligand pose, which estimates the binding affinity.
-
Rank the ligands based on their docking scores. Lower scores typically indicate better binding affinity.
-
Protocol 4: Molecular Dynamics (MD) Simulation
This protocol outlines a general procedure for performing MD simulations.[5][6]
-
System Preparation :
-
Take the best-ranked ligand-protein complex from the molecular docking studies.
-
Place the complex in a periodic boundary box (e.g., cubic or orthorhombic).
-
Solvate the system with an explicit water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system.
-
-
Minimization :
-
Perform a series of energy minimization steps to remove bad contacts and relax the system. A common approach is to use the steepest descent algorithm followed by the conjugate gradient algorithm.[5]
-
-
Equilibration :
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT (isothermal-isobaric) ensemble. This allows the system density to relax.
-
-
Production Run :
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) under the NPT ensemble.
-
Save the coordinates of the system at regular intervals (e.g., every 100 ps) for analysis.
-
-
Analysis :
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond interactions, and binding free energies (e.g., using MM/PBSA or MM/GBSA methods).
-
Data Presentation
The following tables summarize representative quantitative data from studies on benzothiazole derivatives, which can be used as a benchmark for screening this compound libraries.
Table 1: Molecular Docking Scores of Benzoxazole and Benzothiazole Derivatives against VEGFR-2 [4]
| Compound | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) |
| 7 | -173.88 | -129.23 |
| 10 | -165.43 | -118.76 |
| 12 | -162.87 | -115.34 |
| 13 | -157.85 | -109.96 |
| 14 | -168.91 | -121.55 |
| 20 | -160.23 | -112.89 |
| 26 | -163.45 | -116.78 |
| Sorafenib (Standard) | -156.35 | -102.63 |
Table 2: Inhibitory Activity of Benzothiazole Derivatives against Acetylcholinesterase [6][7]
| Compound | IC50 (µg/mL) |
| 6d | 32.00 |
| 6f | 25.33 |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives [8][9]
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3 | 50 | 25 | 25 |
| 4 | 50 | 25 | 25 |
| 10 | 100 | 50 | 50 |
| 12 | 100 | 50 | 50 |
Signaling Pathway Visualization
Benzothiazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways, such as the p56lck (Lck) tyrosine kinase, which plays a crucial role in T-cell activation.[5]
Conclusion
The in silico screening techniques detailed in these application notes provide a robust framework for the discovery of novel drug candidates from virtual libraries of this compound derivatives. By integrating virtual library design, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and prioritize compounds with high predicted binding affinity and favorable pharmacokinetic properties for further experimental validation. This computational approach significantly accelerates the early stages of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 4. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 5,6-Dichlorobenzo[d]thiazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 5,6-Dichlorobenzo[d]thiazole core, a privileged scaffold in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies and aim to guide researchers in the preparation of novel derivatives for drug discovery and development.
Introduction to the this compound Scaffold
The this compound moiety is a key building block in the synthesis of various biologically active compounds. The presence of two chlorine atoms on the benzene ring offers opportunities for selective functionalization through various cross-coupling reactions, while the thiazole ring can be modified at the 2-position. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity. Derivatives of this core have shown potential as kinase inhibitors and other therapeutic agents.
Functionalization at the 2-Position
The 2-position of the benzothiazole ring is readily functionalized, most commonly starting from the 2-amino-5,6-dichlorobenzothiazole precursor.
Synthesis of 2-Amino-5,6-dichlorobenzothiazole
A one-pot synthesis method allows for the efficient production of 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline.
Experimental Protocol:
-
To a solution of acidic ionic liquid, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide.
-
Stir the reaction mixture at a temperature between 10-130 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 2-amino-5,6-dichlorobenzothiazole as a white powder[1].
| Parameter | Value |
| Starting Material | 3,4-dichloroaniline |
| Reagents | Ammonium thiocyanate, N-bromosuccinimide, Acidic ionic liquid |
| Reaction Temperature | 10-130 °C |
| Yield | 87-91%[1] |
| Melting Point | 178-180 °C[1] |
Derivatization of the 2-Amino Group
The 2-amino group serves as a versatile handle for further elaboration, enabling the synthesis of a wide range of derivatives, including hydrazones and pyrazoles.
Experimental Protocol: Synthesis of 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole Derivatives
-
React 2-amino-5,6-dichlorobenzothiazole with chloroacetyl chloride to form the chloroacetamide intermediate.
-
Treat the intermediate with hydrazine hydrate to yield 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole.
-
For the synthesis of hydrazones, condense the 2-hydrazinoamidomethyl derivative with various aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) in absolute alcohol.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and isolate the product, which can be further purified by recrystallization from ethanol[2].
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole | Benzaldehyde | Benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Good[2] |
| 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Good[2] |
| 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Good[2] |
Experimental Workflow for 2-Position Functionalization
Functionalization of the Benzene Ring (C5 and C6 Positions)
The chlorine atoms at the C5 and C6 positions of the benzothiazole core are amenable to substitution via palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents. While specific examples on 5,6-dichlorobenzothiazole are limited, protocols from related dihalopyridines and 2-amino-6-bromobenzothiazole can be adapted. Site-selectivity is influenced by both electronic and steric factors, as well as the ligand used.
General Protocol (based on analogous systems):
-
To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., DME/water, toluene/ethanol/water, or 1,4-dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Expected Selectivity | Reference (Analogous Systems) |
| Pd(OAc)₂ | dppf | Na₂CO₃ | 1,4-Dioxane | C3-selective on 3,5-dichloropyridazine | [3] |
| Pd(OAc)₂ | Qphos | K₃PO₄ | Toluene/H₂O | C5-selective on 3,5-dichloropyridazine | [3] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | C6-arylation of 2-amino-6-bromobenzothiazole | [4] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields. Regioselectivity on dichlorinated systems can be achieved under specific conditions.
General Protocol (based on analogous systems):
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Add the this compound and the amine.
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the mixture (e.g., at 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Key Feature | Reference (Analogous Systems) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | Highly regioselective amination at C-2 of 2,4-dichloropyridine | [2] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | General conditions for aryl chlorides | [5] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to alkynyl-substituted benzothiazoles. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
General Protocol (based on analogous systems):
-
To a reaction vessel, add this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Add a suitable solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference (General Protocols) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temperature | [4][6][7] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50-100 °C | [4][6] |
Logical Workflow for Benzene Ring Functionalization
C-H Functionalization (C4 and C7 Positions)
Direct C-H functionalization offers an atom-economical approach to modify the benzothiazole core without the need for pre-installed leaving groups. While specific protocols for 5,6-dichlorobenzothiazole are not well-documented, methods developed for other benzofused heterocycles like indoles can provide a starting point. These reactions often rely on directing groups to achieve regioselectivity.
Conceptual Approach (based on analogous systems):
For C-H functionalization at the C4 or C7 position, a directing group would likely be required on the nitrogen atom of the thiazole ring. The choice of directing group and catalyst system would determine the site of functionalization. For instance, in the indole series, different directing groups and metal catalysts (e.g., Palladium, Rhodium, Iridium) have been used to achieve selective C-H arylation, alkenylation, or alkylation at various positions on the benzene ring.
Potential Experimental Workflow for C-H Functionalization
Biological Applications and Signaling Pathways
Derivatives of the 5,6-dichlorobenzothiazole scaffold are of significant interest in drug discovery, particularly as kinase inhibitors. For example, structurally related 5,6-dichlorobenzimidazole derivatives have been designed as inhibitors of both wild-type and mutant BRAF kinase, a key component of the MAPK/ERK signaling pathway.
MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF, can lead to uncontrolled cell growth and cancer. Inhibitors of this pathway are therefore a major focus of oncology drug development. Functionalized 5,6-dichlorobenzothiazole derivatives may act as ATP-competitive inhibitors of kinases like BRAF, occupying the ATP binding pocket and potentially extending into allosteric sites.
Researchers investigating novel 5,6-dichlorobenzothiazole derivatives are encouraged to screen them against a panel of kinases, particularly those in the MAPK pathway, to elucidate their mechanism of action and potential as therapeutic agents.
References
- 1. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Application Notes and Protocols for Measuring the Electrochemical Properties of 5,6-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The electrochemical characteristics of this molecule are fundamental to understanding its reactivity, metabolic fate, and potential applications in areas such as sensor development and organic electronics. The strong electron-withdrawing properties of both the thiazole ring and the chlorine substituents significantly influence its electronic and electrochemical behavior. This document provides a detailed experimental protocol for characterizing the electrochemical properties of this compound, with a primary focus on cyclic voltammetry (CV).
Data Presentation
While specific experimental electrochemical data for this compound is not extensively documented in publicly available literature, the following table summarizes representative data for related benzothiadiazole derivatives, which can be used to infer expected trends. The presence of two electron-withdrawing chlorine atoms on the benzene ring of this compound is expected to result in a higher oxidation potential (anodic shift) compared to its non-halogenated counterparts.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) |
| Benzothiadiazole Derivative 1 | -5.17 | -2.86 | 2.31 | Not Reported |
| Benzothiadiazole Derivative 2 | -5.16 | -2.87 | 2.29 | Not Reported |
| Expected for this compound | Lowered | Lowered | Modulated | Higher than unsubstituted analog |
Note: The HOMO and LUMO energy levels are crucial for understanding the electronic properties and potential applications of these compounds in areas like organic photovoltaics and light-emitting diodes[1]. The values for the derivatives were estimated using cyclic voltammetry[1].
Experimental Protocols
This section outlines the detailed methodology for determining the electrochemical properties of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound (as a solution in a suitable organic solvent)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade. The choice of solvent will depend on the solubility of the analyte and its stability.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄). The supporting electrolyte is crucial to minimize solution resistance.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy Carbon Electrode (GCE) is recommended as it tends to minimize kinetic contributions to redox potentials[2].
-
Counter Electrode: Platinum (Pt) wire or foil.
-
Internal Standard (optional but recommended): Ferrocene (Fc). Used for referencing the potential.
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Inert gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
-
A three-electrode electrochemical cell.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen anhydrous solvent (e.g., acetonitrile) to a final concentration typically in the range of 1-5 mM.
-
Add the supporting electrolyte (e.g., TBAPF₆) to the solution to a final concentration of 0.1 M.
-
Ensure the analyte is fully dissolved. Sonication may be used if necessary.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. The polished glassy carbon electrode is the working electrode, the platinum wire is the counter electrode, and the Ag/AgCl electrode is the reference electrode.
-
Ensure the electrodes are positioned correctly and are not in contact with each other. The reference electrode tip should be placed close to the working electrode surface.
-
-
Deoxygenation:
-
Transfer the prepared analyte solution to the electrochemical cell.
-
Purge the solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Blank Scan: First, record a cyclic voltammogram of the solvent and supporting electrolyte solution without the analyte to establish the potential window and identify any background peaks.
-
Analyte Scan:
-
Set the parameters on the potentiostat. A typical starting scan rate is 100 mV/s[2].
-
Define the potential range. This should be wide enough to observe the oxidation and reduction events of interest. For benzothiazole derivatives, a range of -2.0 V to +2.0 V vs. Ag/AgCl might be a reasonable starting point.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. surface-adsorbed).
-
-
Internal Standard: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined, reversible oxidation of ferrocene (Fc/Fc⁺) will be used to reference the measured potentials.
-
Data Analysis
-
Determination of Redox Potentials:
-
From the cyclic voltammogram of this compound, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.
-
The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2. This value provides an approximation of the standard reduction potential.
-
-
Referencing against Ferrocene:
-
Determine the half-wave potential for the ferrocene/ferrocenium (Fc/Fc⁺) couple from its cyclic voltammogram.
-
Report all measured potentials for this compound relative to the Fc/Fc⁺ couple. This allows for comparison of data obtained under different experimental conditions and with different reference electrodes.
-
-
Calculation of HOMO and LUMO Energy Levels:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red), respectively, using the following empirical equations:
-
E_HOMO (eV) = - [E_onset_ox (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_onset_red (vs. Fc/Fc⁺) + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.
-
-
Analysis of Reversibility:
-
The reversibility of a redox process can be assessed by the following criteria:
-
The peak potential separation (ΔEp = |Epa - Epc|) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred (ideally 59 mV for a one-electron process).
-
The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.
-
The peak potentials should not shift significantly with a change in the scan rate.
-
-
Conclusion
This application note provides a comprehensive protocol for the electrochemical characterization of this compound. By following this methodology, researchers can obtain valuable data on its redox behavior, which is essential for understanding its chemical properties and for the rational design of new derivatives with tailored functionalities for applications in drug development and materials science. The strong electron-withdrawing nature of the chloro-substituents is expected to make the compound more difficult to oxidize compared to its non-halogenated analog[1].
References
Troubleshooting & Optimization
improving the yield of 5,6-Dichlorobenzo[d]thiazole synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6-Dichlorobenzo[d]thiazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is 4,5-dichloro-2-aminothiophenol. This intermediate is typically reacted with a one-carbon electrophile, such as formic acid or its derivatives, to form the thiazole ring. An alternative approach involves the synthesis of 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline, which can then be further modified.
Q2: What is the primary reaction mechanism for the formation of the benzothiazole ring in this synthesis?
A2: The formation of the this compound ring from 4,5-dichloro-2-aminothiophenol and formic acid proceeds via a condensation reaction. The amino group of the aminothiophenol attacks the carbonyl carbon of formic acid, followed by intramolecular cyclization and dehydration to form the fused thiazole ring system.
Q3: Are there any green synthesis approaches available for benzothiazole derivatives?
A3: Yes, several green chemistry approaches have been explored for the synthesis of benzothiazole derivatives in general. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of reusable catalysts. While specific green protocols for this compound are not extensively documented, the general principles can be adapted to make the synthesis more environmentally friendly.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux time. |
| - Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any potential decomposition of reactants or products. | |
| - Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the cyclizing agent (e.g., formic acid) may be beneficial. | |
| Side Reactions | - Control Temperature: Overheating can lead to the formation of undesired byproducts. Maintain a stable and optimized reaction temperature. |
| - Inert Atmosphere: The presence of oxygen can lead to oxidation of the thiophenol starting material. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. | |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct pH is used during aqueous workup to minimize the solubility of the product in the aqueous phase. |
| - Careful Purification: Minimize losses during recrystallization by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation. |
Problem 2: Formation of Impurities
| Probable Cause | Recommended Solution |
| Oxidation of Starting Material | - Use High-Purity Starting Materials: Ensure the 4,5-dichloro-2-aminothiophenol is of high purity and has not been oxidized during storage. |
| - Degas Solvents: Use degassed solvents to remove dissolved oxygen that can contribute to oxidation. | |
| - Inert Atmosphere: As mentioned previously, an inert atmosphere is crucial to prevent oxidation. | |
| Incomplete Cyclization | - Ensure Sufficient Reaction Time and Temperature: As with low yield, ensure the reaction goes to completion to minimize the presence of unreacted starting materials or intermediates. |
| Formation of Polymeric Byproducts | - Control Reactant Concentration: High concentrations of reactants can sometimes favor polymerization. Consider running the reaction at a slightly lower concentration. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Recommended Solution |
| Oily Product | - Trituration: Attempt to induce crystallization by triturating the oily product with a non-polar solvent like hexane. |
| - Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective. | |
| Co-precipitation of Impurities | - Slow Crystallization: Allow the product to crystallize slowly from the hot solvent. Rapid cooling can trap impurities within the crystal lattice. |
| - Multiple Recrystallizations: If the product remains impure after one recrystallization, a second recrystallization may be necessary. | |
| - Column Chromatography: If recrystallization is ineffective, purification by column chromatography using an appropriate solvent system may be required. |
Experimental Protocols
Synthesis of this compound from 4,5-dichloro-2-aminothiophenol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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4,5-dichloro-2-aminothiophenol
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Formic acid (98-100%)
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Toluene (or another suitable high-boiling solvent)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-2-aminothiophenol (1 equivalent) and toluene.
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Slowly add formic acid (1.2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield pure this compound.
Data Presentation
The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate the impact of optimization. Actual yields will vary depending on the specific experimental setup.
| Reaction Time (hours) | Reaction Temperature (°C) | Catalyst | Yield (%) |
| 4 | 110 | None | 65 |
| 6 | 110 | None | 78 |
| 8 | 110 | None | 82 |
| 6 | 100 | None | 72 |
| 6 | 120 | None | 75 (with some byproduct formation) |
| 6 | 110 | p-Toluenesulfonic acid (cat.) | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
troubleshooting side reactions in the functionalization of 5,6-Dichlorobenzo[d]thiazole
Welcome to the technical support center for the functionalization of 5,6-Dichlorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction conditions. The following guides and FAQs are based on established principles of organic chemistry and data from related heterocyclic systems.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the functionalization of this compound via Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Issue 1: Poor Control over Mono- versus Di-substitution in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile and obtaining a mixture of mono- and di-substituted products. How can I selectively obtain the mono-substituted product?
Answer: Achieving selective mono-substitution on a di-halogenated heterocycle like this compound is a common challenge. The two chlorine atoms have similar reactivity, but selectivity can often be controlled by carefully adjusting the reaction conditions.
Troubleshooting Steps:
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Stoichiometry of the Nucleophile:
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Problem: Using an excess of the nucleophile will drive the reaction towards di-substitution.
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Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the this compound.
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Reaction Temperature:
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Problem: Higher temperatures provide more energy to overcome the activation barrier for the second substitution, favoring the di-substituted product.
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Solution: Perform the reaction at a lower temperature. Start at room temperature or even 0 °C and slowly warm the reaction only if no conversion is observed.
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Reaction Time:
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Problem: Extended reaction times, even at lower temperatures, can lead to the formation of the di-substituted product as the mono-substituted product slowly reacts further.
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Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Quench the reaction as soon as the desired mono-substituted product is the major component.
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Quantitative Data on Selectivity (Hypothetical Data Based on Similar Systems):
| Entry | Nucleophile (Equivalents) | Temperature (°C) | Time (h) | Mono-substituted Product (%) | Di-substituted Product (%) |
| 1 | 2.5 | 80 | 12 | 25 | 70 |
| 2 | 1.1 | 80 | 12 | 60 | 35 |
| 3 | 1.1 | 25 | 24 | 85 | 10 |
| 4 | 1.1 | 0 -> 25 | 24 | 90 | 5 |
Logical Troubleshooting Workflow for SNAr Selectivity:
Caption: Troubleshooting workflow for achieving selective mono-substitution in SNAr.
Issue 2: Hydrodehalogenation Side Product in Palladium-Catalyzed Cross-Coupling Reactions
Question: During a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, I am observing a significant amount of a side product where one of the chlorine atoms is replaced by hydrogen. What is causing this hydrodehalogenation?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.
Troubleshooting Steps:
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Choice of Base:
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Problem: Certain bases, especially those with β-hydrides like alkoxides (e.g., NaOtBu), can be a source of hydride species.
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Solution: Consider using a non-hydridic base such as K₃PO₄ or Cs₂CO₃.
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Solvent Purity:
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Problem: Water or alcohols in the solvent can act as a proton source, leading to hydrodehalogenation.
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Solution: Use anhydrous and degassed solvents. If an aqueous base is required, minimize the amount of water.
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Ligand Selection:
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Problem: The ligand on the palladium catalyst influences the stability and reactivity of the intermediates. Less effective ligands can lead to a higher propensity for side reactions.
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Solution: For Buchwald-Hartwig amination, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to promote the desired C-N bond formation.[1] For Suzuki coupling, ligands like SPhos or RuPhos can be effective.
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Reaction Temperature:
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Problem: Higher temperatures can promote the decomposition of reagents and the formation of hydride sources.
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Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Impact of Base on Hydrodehalogenation (Hypothetical Data):
| Entry | Coupling Reaction | Base | Temperature (°C) | Desired Product (%) | Hydrodehalogenation (%) |
| 1 | Suzuki-Miyaura | NaOtBu | 100 | 65 | 25 |
| 2 | Suzuki-Miyaura | K₃PO₄ | 100 | 85 | 10 |
| 3 | Buchwald-Hartwig | NaOtBu | 90 | 70 | 20 |
| 4 | Buchwald-Hartwig | Cs₂CO₃ | 90 | 90 | 5 |
Logical Troubleshooting Workflow for Hydrodehalogenation:
References
Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of chlorinated benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chlorinated benzothiazoles challenging?
A1: The primary challenge lies in the low reactivity of the Carbon-Chlorine (C-Cl) bond compared to C-Br or C-I bonds. Activating this bond for oxidative addition to the palladium catalyst requires more forcing conditions or highly active catalyst systems. Additionally, the sulfur and nitrogen atoms within the benzothiazole ring can potentially coordinate to the palladium center, inhibiting catalytic activity.
Q2: What is the best general catalyst system to start with for a 2-chlorobenzothiazole substrate?
A2: For unactivated aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are the most effective starting point. Modern palladium precatalysts like Pd-PEPPSI-IPr or G3/G4 Buchwald precatalysts (e.g., XPhos Pd G3) are designed for these challenging couplings and often provide good results under milder conditions. A ligand-free approach using a palladacycle precursor has also shown success with hindered benzothiazole systems.[1]
Q3: Which base is most suitable for this reaction?
A3: The choice of base is critical and often substrate-dependent. A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings as they are effective and generally avoid side reactions like ester hydrolysis. Potassium carbonate (K₂CO₃) is also widely used and can be effective, especially in aqueous solvent mixtures.
Q4: What solvent system should I use?
A4: Aprotic polar solvents or mixtures with water are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., 10:1 ratio), are common choices. The water helps to dissolve the inorganic base and facilitates the transmetalation step. For some systems, purely aqueous media or alcohols like isopropanol have also been used successfully.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: I am not getting any of my desired coupled product. My starting materials are either unreacted or I see decomposition. What should I do?
A: This is a common issue, often related to catalyst activity or reaction conditions. Follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for low or no yield.
Detailed Steps:
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Verify Catalyst Activity: The Pd(0) active species is oxygen-sensitive. Ensure your reaction was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent). If using a Pd(II) source like Pd(OAc)₂, it requires in situ reduction, which can be inefficient. Using a modern Pd(0) precatalyst (e.g., XPhos Pd G4) is highly recommended.
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Increase Temperature: The oxidative addition to aryl chlorides is often the rate-limiting step and is temperature-dependent. Increase the reaction temperature in increments of 10-20 °C, up to the reflux temperature of your solvent (typically 80-110 °C for dioxane or toluene).
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Screen Bases and Solvents: If a milder base like K₂CO₃ fails, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of solvent can also be critical; if THF is not effective, try dioxane or toluene, with or without water.
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Check Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen). Use fresh boronic acid or a more stable boronate ester (e.g., a pinacol ester). Ensure your chlorinated benzothiazole is pure.
Problem 2: Side Product Formation
Q: My reaction works, but I get significant amounts of side products, mainly homocoupling of my boronic acid and/or protodeboronation.
A: These side reactions compete with the desired cross-coupling and are often indicative of issues with the transmetalation step or the presence of oxygen.
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Homocoupling (Biaryl from Boronic Acid): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the transmetalation/reductive elimination sequence is slow.
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Solution: Improve degassing of the reaction mixture. Use a Pd(0) precatalyst to avoid Pd(II) at the start of the reaction. Using a bulky ligand like XPhos or SPhos can also disfavor the formation of the species that leads to homocoupling.
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Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the hydrolysis of the boronic acid C-B bond. It is often accelerated by high temperatures and prolonged reaction times, especially in aqueous media.
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Solution: Use a more stable boronic ester (e.g., pinacol or MIDA esters). Use a finely powdered, anhydrous base (like K₃PO₄) to minimize excess water. Try to use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
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Data Presentation: Condition Optimization
While specific optimization data for 2-chlorobenzothiazole is sparse, the following table, adapted from a study on a sterically hindered 2-arylbromobenzothiazole, provides an excellent starting point for understanding the influence of different parameters. The trends are highly relevant for chlorinated analogs.
Table 1: Optimization of Suzuki Coupling for 2-(2'-Bromophenyl)benzothiazole with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | EtOH/H₂O | 80 | 2 |
| 2 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 100 | 55 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene | 110 | 78 |
| 4 | Pd₂(dba)₃ (2.5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 95 |
| 5 | Pd₂(dba)₃ (2.5) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 92 |
| 6 | Pd₂(dba)₃ (2.5) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 89 |
Data adapted from a study on a bromo-substituted benzothiazole, which demonstrates key trends. Notably, a ligand-free approach with Pd₂(dba)₃ in aqueous dioxane gave the highest yields for this specific substrate.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole
This protocol is a generalized starting point. The amounts of catalyst, ligand, and base may need to be optimized for specific substrates.
Reagents:
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2-Chlorobenzothiazole derivative (1.0 equiv)
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Arylboronic acid or ester (1.2-1.5 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv)
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Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
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Degassed Water (if using an aqueous system)
Procedure:
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Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chlorobenzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).
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Inert Atmosphere: Seal the vessel with a septum, and purge the flask by evacuating and backfilling with argon or nitrogen. Repeat this cycle 3-5 times.
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Catalyst Addition: Under a positive pressure of argon/nitrogen, add the palladium precatalyst (e.g., 2 mol%).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the limiting reagent) via syringe. If using an aqueous system, add the degassed water at this stage (e.g., Dioxane/H₂O 10:1).
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Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (a starting temperature of 100 °C is recommended).
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Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
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Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle, highlighting where potential issues relevant to chlorinated benzothiazoles can arise.
References
purification strategies for crude 5,6-Dichlorobenzo[d]thiazole products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6-Dichlorobenzo[d]thiazole products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My crude this compound product does not dissolve in the recrystallization solvent, even at elevated temperatures.
A1: This may be due to the selection of an inappropriate solvent or the presence of insoluble impurities.
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Troubleshooting Steps:
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Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find a suitable solvent or solvent mixture in which the product is sparingly soluble at room temperature and completely soluble when heated.
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Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the dissolved product. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble materials. Allow the filtrate to cool slowly to form crystals.
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Increase Solvent Volume: You may not be using a sufficient volume of solvent. Gradually add more hot solvent until the product dissolves.
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Q2: Oiling out occurs during the cooling phase of recrystallization instead of crystal formation.
A2: "Oiling out" happens when the solute comes out of solution as a liquid rather than a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
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Troubleshooting Steps:
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Slower Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow down the cooling rate.
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Solvent System Modification: Add a co-solvent in which the compound is less soluble to the hot solution. For example, if you are using ethanol, the slow addition of water might induce crystallization.
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Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
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Q3: The purity of my this compound did not improve significantly after recrystallization.
A3: This suggests that the chosen solvent does not effectively differentiate between the product and the impurities.
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Troubleshooting Steps:
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Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the impurities well at all temperatures or not at all, while dissolving the desired compound well only at elevated temperatures.
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Consider a Different Purification Technique: If recrystallization is ineffective, other methods such as column chromatography or extraction may be necessary.
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Column Chromatography Issues
Q1: I am not getting good separation of this compound from its impurities on the silica gel column.
A1: Poor separation can result from an incorrect mobile phase, improper column packing, or overloading the column.
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Troubleshooting Steps:
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Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will result in a clear separation of spots with the product having an Rf value between 0.2 and 0.4. For chlorinated benzothiazoles, gradients of hexane and dichloromethane or hexane and ethyl acetate are often effective.[1]
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Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and inefficient separation.
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Sample Loading: Load the crude product onto the column in a minimal amount of solvent. A large loading volume will decrease the resolution of the separation.
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Column Dimensions: Use a column with an appropriate diameter and length for the amount of sample being purified. A general rule of thumb is a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.
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Q2: My product is eluting too quickly (high Rf) or is stuck on the column (low Rf).
A2: This is a direct result of the mobile phase polarity.
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Troubleshooting Steps:
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Rf Too High: The mobile phase is too polar. Decrease the proportion of the more polar solvent in your solvent system.
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Rf Too Low: The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4,5-dichloro-2-aminothiophenol or 4,5-dichloro-1,2-phenylenediamine, depending on the synthetic route. Side products like isomers or polymeric materials may also be present.
Q2: What is a recommended solvent for recrystallizing this compound?
A2: While a specific solvent for this exact compound is not widely reported, ethanol is often a good starting point for the recrystallization of benzothiazole derivatives.[1] Solvent screening is always recommended to find the optimal conditions for your specific crude product.
Q3: Can I use liquid-liquid extraction to purify this compound?
A3: Liquid-liquid extraction can be a useful preliminary purification step. An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with dilute NaHCO₃ or NaOH) can remove acidic impurities. The product, being a neutral organic molecule, should remain in the organic phase.
Q4: How can I monitor the progress of my column chromatography?
A4: The separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[2] Spot a small amount from each fraction onto a TLC plate, elute with the column's mobile phase, and visualize the spots under UV light or with a suitable stain to identify the fractions containing the pure product.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Principle | Typical Solvents/Mobile Phases | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Ethyl Acetate, Toluene, Hexanes | Simple, cost-effective, can yield high-purity crystalline product. | Not suitable for all compounds, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase.[2] | Hexane/Dichloromethane gradient, Hexane/Ethyl Acetate gradient | Can separate complex mixtures, applicable to a wide range of compounds. | More time-consuming and requires more solvent than recrystallization. |
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. | Dichloromethane, Ethyl Acetate, Water, Dilute Acid/Base | Good for initial cleanup and removing acidic/basic impurities. | Limited separation capability for compounds with similar properties. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate or hexane:dichloromethane) to find a system that gives good separation and an Rf value of ~0.3 for the product.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect the eluent in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Managing 5,6-Dichlorobenzo[d]thiazole Solubility in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 5,6-Dichlorobenzo[d]thiazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for dissolving this compound for reactions?
Based on protocols for structurally related compounds, the following solvents and solvent systems may be effective:
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Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often used for poorly soluble aryl halides.
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Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are common choices for cross-coupling reactions and can be used as co-solvents.
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Aromatic Solvents: Toluene can be effective, particularly at elevated temperatures and often in combination with a co-solvent and an aqueous base for reactions like the Suzuki-Miyaura coupling.
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Solvent Mixtures: A combination of an organic solvent (e.g., toluene or dioxane) with an aqueous base is frequently employed in cross-coupling reactions.[1]
Q3: My this compound is not dissolving. What can I do?
If you are facing solubility issues, consider the following steps:
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of the compound.
-
Co-solvent Addition: Adding a more polar co-solvent, such as DMF or DMSO, can improve solubility.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
High-Temperature Ball Milling: For a solvent-free approach, high-temperature ball milling can be a powerful technique to drive reactions of insoluble aryl halides in the solid state.[2][3][4]
Q4: Can I use solid-supported reagents to overcome solubility issues?
Yes, using solid-supported reagents or catalysts can be an effective strategy. This approach can circumvent the need for complete dissolution of all reactants.
Troubleshooting Guides
Guide 1: Precipitation of this compound During a Reaction
Problem: this compound or a reaction intermediate precipitates from the solution during the course of a reaction, leading to a stalled or incomplete conversion.
Possible Causes:
-
Change in the polarity of the reaction mixture as reactants are consumed and products are formed.
-
The reaction temperature is too low to maintain the solubility of all components.
-
The chosen solvent system is not optimal for the reaction.
Solutions:
| Step | Action | Rationale |
| 1 | Increase Reaction Temperature | Gently heat the reaction mixture. Monitor the reaction progress by TLC or LC-MS to ensure that the increased temperature does not lead to decomposition. |
| 2 | Add a Co-solvent | Introduce a small amount of a high-boiling point, polar aprotic solvent such as DMF or DMSO to the reaction mixture. |
| 3 | Modify the Solvent System | For future experiments, consider using a different solvent system. For example, if you are using toluene, a mixture of toluene and DMF might be more effective. |
| 4 | Consider a Phase-Transfer Catalyst | In biphasic reactions (e.g., organic solvent and aqueous base), a phase-transfer catalyst can help to facilitate the reaction between the poorly soluble organic reactant and the aqueous-soluble reagent. |
Guide 2: Incomplete Reaction in Suzuki-Miyaura Coupling
Problem: A Suzuki-Miyaura coupling reaction with this compound results in low yield or incomplete conversion of the starting material.
Possible Causes:
-
Poor solubility of this compound in the reaction medium.
-
Inefficient catalyst system for this specific substrate.
-
Deactivation of the palladium catalyst.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Solvent System | A common solvent system for Suzuki reactions of similar compounds is a mixture of toluene, methanol, and an aqueous solution of a base like potassium carbonate.[1] The methanol can help to dissolve the boronic acid, while the toluene helps to dissolve the aryl halide. |
| 2 | Select an Appropriate Ligand | For challenging aryl chlorides, bulky electron-rich phosphine ligands such as XPhos or JohnPhos can be highly effective in the Buchwald-Hartwig amination, a related cross-coupling reaction.[5] These may also improve efficiency in Suzuki couplings. |
| 3 | Use a Stronger Base | While potassium carbonate is common, stronger bases like cesium carbonate or potassium phosphate can sometimes improve reaction rates and yields. |
| 4 | Degas the Reaction Mixture Thoroughly | Oxygen can deactivate the palladium catalyst. Ensure the solvent and reaction mixture are properly degassed before adding the catalyst. |
| 5 | Consider Solid-State Reaction | If solubility remains a major hurdle, high-temperature ball milling offers a solvent-free alternative for the Suzuki-Miyaura cross-coupling of insoluble aryl halides.[2][3][4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Dichloro-heterocycle
This protocol is adapted from a procedure for a related dichloro-thiadiazole and may serve as a starting point for reactions with this compound.[1]
-
To a stirred solution of the dichloro-heterocycle (1 equivalent) and the desired arylboronic acid (2.2 equivalents) in deaerated toluene, add a deaerated 2 M aqueous solution of K₂CO₃ and deaerated methanol.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).
-
Heat the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous workup and purification.
Visualizations
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - figshare - Figshare [figshare.com]
- 4. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles
Welcome to the technical support center for the electrophilic substitution of benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the regioselectivity of these important reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guides
This section addresses common issues encountered during the electrophilic substitution of benzothiazoles in a question-and-answer format.
Question: Why am I getting a low yield in my nitration reaction?
Answer: Low yields in the nitration of benzothiazole can be attributed to several factors:
-
Insufficiently strong nitrating agent: Benzothiazole is an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. A standard mixture of nitric acid and sulfuric acid is typically required.
-
Reaction temperature is too low: While lower temperatures can help control regioselectivity and prevent side reactions, they can also lead to incomplete reactions. A careful optimization of the temperature is necessary.
-
Decomposition of the starting material: Benzothiazole can be susceptible to decomposition under harsh acidic conditions. The reaction should be monitored closely, and the reaction time kept to a minimum.
Question: My halogenation reaction is resulting in a mixture of polyhalogenated products. How can I favor mono-substitution?
Answer: Controlling polysubstitution in the halogenation of benzothiazole can be achieved by:
-
Using a less reactive halogenating agent: N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine as they provide a lower concentration of the electrophile, reducing the likelihood of multiple substitutions.
-
Controlling the stoichiometry: Using a 1:1 molar ratio of benzothiazole to the halogenating agent is crucial. An excess of the halogenating agent will invariably lead to polysubstitution.
-
Lowering the reaction temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, allowing for better control over the extent of halogenation.
Question: I am observing substitution on the thiazole ring when I want to functionalize the benzene ring. How can I control this?
Answer: The thiazole ring, particularly the C2 position, can be susceptible to electrophilic attack. To favor substitution on the benzene ring:
-
Protecting the C2 position: If a 2-unsubstituted benzothiazole is used, it can be temporarily protected. For instance, a removable group can be installed at the C2 position to block its reactivity.
-
Choice of Lewis acid in Friedel-Crafts reactions: The nature and strength of the Lewis acid can influence the site of substitution. Milder Lewis acids may favor reaction on the more electron-rich benzene ring.
-
Reaction conditions for sulfonation: Direct sulfonation with strong agents like oleum often leads to substitution at the C2 position. To achieve sulfonation on the benzene ring, alternative sulfonating agents and conditions may be required, though this is less common.
Question: My Friedel-Crafts acylation is giving me a mixture of isomers on the benzene ring. How can I improve the regioselectivity?
Answer: Improving regioselectivity in Friedel-Crafts acylation of benzothiazole can be addressed by:
-
Choice of catalyst: Solid acid catalysts, such as zeolites, can offer shape selectivity, favoring the formation of the less sterically hindered para-isomer.
-
Reaction temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the regioselectivity of electrophilic substitution on the benzothiazole ring system?
A1: The regioselectivity is primarily governed by the electronic properties of the benzothiazole nucleus. The thiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Within the benzene ring, the positions are not equally reactive. The directing effect of the fused thiazole ring is complex, but generally, substitution tends to occur at the 4, 5, 6, and 7-positions. The precise location is influenced by a combination of inductive and resonance effects, as well as the nature of the electrophile and the reaction conditions.
Q2: Where does nitration typically occur on the unsubstituted benzothiazole ring?
A2: Nitration of unsubstituted benzothiazole with a mixture of nitric and sulfuric acid typically yields a mixture of 6-nitrobenzothiazole and 4-nitrobenzothiazole as the major products. The formation of the 6-nitro isomer is often favored.
Q3: Is it possible to selectively achieve sulfonation on the benzene ring of benzothiazole?
A3: Direct sulfonation of benzothiazole with strong sulfonating agents like sulfur trioxide or oleum predominantly leads to substitution at the 2-position of the thiazole ring.[1] Achieving selective sulfonation on the benzene ring is challenging and may require indirect methods or the use of specific catalysts that are not well-documented in general literature.
Q4: How do substituents already present on the benzothiazole ring affect further electrophilic substitution?
A4: Existing substituents have a profound effect on the regioselectivity of subsequent electrophilic substitutions. Electron-donating groups (e.g., -NH2, -OH, -CH3) will activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups (e.g., -NO2, -SO3H) will further deactivate the ring and direct incoming electrophiles to the meta positions relative to themselves. For example, in 2-aminobenzothiazole, the amino group strongly activates the benzene ring and directs substitution primarily to the 6-position.
Data Presentation
The following tables summarize the typical regioselectivity observed in various electrophilic substitution reactions on unsubstituted benzothiazole. Please note that the exact isomer ratios can vary depending on the specific reaction conditions.
| Reaction | Major Products | Typical Isomer Ratio (approximate) | Reaction Conditions |
| Nitration | 6-Nitrobenzothiazole, 4-Nitrobenzothiazole | 6-nitro : 4-nitro ≈ 2:1 to 3:1 | HNO₃ / H₂SO₄, 0-25 °C |
| Bromination | 6-Bromobenzothiazole, 4-Bromobenzothiazole | Mixture, ratio sensitive to conditions | Br₂ / FeBr₃ or NBS |
| Sulfonation | Benzothiazole-2-sulfonic acid | Predominantly C2-substitution | Oleum or SO₃, 40-60 °C[1] |
| Friedel-Crafts Acylation | 6-Acetylbenzothiazole, 4-Acetylbenzothiazole | Mixture, para-isomer often favored | CH₃COCl / AlCl₃ |
Experimental Protocols
Here are detailed methodologies for key electrophilic substitution reactions of benzothiazole.
Protocol 1: Nitration of Benzothiazole to 6-Nitrobenzothiazole and 4-Nitrobenzothiazole
Objective: To synthesize a mixture of 6-nitrobenzothiazole and 4-nitrobenzothiazole.
Materials:
-
Benzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, beaker, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5.0 g of benzothiazole to 20 mL of concentrated sulfuric acid while stirring. Keep the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the benzothiazole solution from a dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is a mixture of 6-nitrobenzothiazole and 4-nitrobenzothiazole, which can be separated by column chromatography on silica gel.
Protocol 2: Bromination of Benzothiazole
Objective: To synthesize a mixture of brominated benzothiazoles.
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Sodium thiosulfate (10% aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 2.7 g of benzothiazole in 50 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 3.56 g of N-Bromosuccinimide (NBS) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product, a mixture of bromobenzothiazoles, can be purified by column chromatography.
Mandatory Visualization
References
Technical Support Center: Synthesis of 5,6-Dichlorobenzo[d]thiazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,6-Dichlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the this compound core structure?
A1: The synthesis of the benzothiazole ring system is well-established. Common methods include the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound (such as an aldehyde, ketone, or acid chloride). For 5,6-dichlorinated benzothiazoles, a typical starting material would be 4,5-dichloro-2-aminothiophenol, which can be reacted with a suitable one-carbon synthon. Another approach involves the intramolecular cyclization of ortho-halogenated analogs.[1][2] Greener synthetic routes are also being explored, utilizing methods like visible light-driven reactions or employing CO2 as a raw material to reduce the use of hazardous reagents.[1][2]
Q2: Are there established "green" or more environmentally friendly methods for synthesizing benzothiazoles that are amenable to scale-up?
A2: Yes, significant research has focused on developing greener synthetic pathways for benzothiazoles.[1][2] Methodologies that avoid harsh reaction conditions, toxic reagents, and metal catalysts are particularly desirable for industrial applications.[1][2] For instance, methods using recyclable ionic liquids as both solvent and catalyst have been developed for related compounds like 2-amino-5,6-dichlorobenzothiazole.[3] These approaches can simplify work-up procedures and minimize waste streams, which are critical considerations for large-scale production.[3] Additionally, visible light-mediated synthesis is emerging as a scalable and milder alternative.[4]
Q3: What are the primary safety concerns when handling reagents for the synthesis of this compound on a larger scale?
A3: When scaling up the synthesis, several safety precautions are crucial. Depending on the chosen synthetic route, you may be working with hazardous materials. For example, a common precursor for related structures is 3,4-dichloroaniline, which is toxic.[3] Thionyl chloride, sometimes used in cyclization reactions, is highly corrosive and reacts violently with water.[5] Similarly, reagents like N-bromosuccinimide (NBS) are strong oxidizers and require careful handling to prevent runaway reactions.[3] A thorough risk assessment and adherence to appropriate personal protective equipment (PPE) and engineering controls are mandatory for a safe scale-up.
Q4: How can I minimize the formation of impurities during the scale-up process?
A4: Impurity formation is a common challenge in scaling up chemical syntheses. To minimize impurities, it is essential to have tight control over reaction parameters such as temperature, reaction time, and stoichiometry. The purity of starting materials is also critical; using high-purity reagents can prevent the introduction of unwanted side products from the outset. In-process monitoring, for example, using Thin Layer Chromatography (TLC), can help track the reaction's progress and detect the formation of byproducts early on.[3] For benzothiazole synthesis, over-reduction or incomplete reactions can lead to impurities.[6]
Q5: What are the recommended purification techniques for this compound at an industrial scale?
A5: While laboratory-scale purification often relies on column chromatography, this method can be expensive and time-consuming at an industrial scale. For larger quantities, recrystallization is often the preferred method for purifying solid products like this compound. The choice of solvent for recrystallization is critical and needs to be optimized to ensure high recovery of the pure product. Other potential large-scale purification techniques include slurry washing and distillation if the compound is sufficiently volatile and thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor progress using TLC or another analytical technique.[3]- Ensure adequate mixing, especially in larger reactors, to maintain homogeneity.- Verify the purity and reactivity of starting materials. |
| Side reactions | - Optimize the reaction temperature; side reactions are often more prevalent at higher temperatures.- Adjust the stoichiometry of the reagents to minimize the formation of byproducts. | |
| Product Contamination / Discoloration | Impurities in starting materials | - Source higher purity starting materials or purify them before use. |
| Degradation of product | - Investigate the thermal stability of the product and intermediates to avoid decomposition at the reaction temperature.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation. | |
| Residual catalyst or reagents | - Optimize the work-up procedure to effectively remove all residual catalysts and unreacted reagents.- For solid products, consider an additional wash step with a suitable solvent. | |
| Difficulty with Product Isolation | Product is an oil or does not crystallize | - Attempt to induce crystallization by seeding with a small crystal of the pure product.- Explore different solvent systems for recrystallization.- If the product is an oil, consider converting it to a solid salt if it has a suitable functional group. |
| Inconsistent Results Between Batches | Variations in raw material quality | - Establish strict quality control specifications for all incoming raw materials. |
| Poor control over reaction parameters | - Implement robust process controls for critical parameters like temperature, pressure, and addition rates.- Ensure that equipment is properly calibrated and functioning correctly. |
Experimental Protocols
While a specific, detailed industrial scale-up protocol for this compound is not publicly available, a general procedure for the synthesis of a related compound, 2-amino-5,6-dichlorobenzothiazole, can be adapted from patent literature. This provides a conceptual framework for the synthesis.
Synthesis of 2-amino-5,6-dichlorobenzothiazole (Conceptual Laboratory Scale) [3]
-
Reaction Setup: To a suitable reaction vessel, add an acidic ionic liquid to act as both the solvent and catalyst.
-
Addition of Reagents: Add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide to the ionic liquid. The molar ratio of these reactants should be optimized, with a suggested starting point of 1:1-1.5:1-1.5 (3,4-dichloroaniline:ammonium thiocyanate:N-bromosuccinimide).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as toluene.
-
Purification: Wash the organic extract with distilled water, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.
-
Solvent/Catalyst Recovery: The ionic liquid can potentially be recovered and reused, which is a key advantage for scale-up.[3]
Visualizations
Logical Workflow for Scale-Up Synthesis Troubleshooting
Caption: Troubleshooting workflow for addressing common scale-up synthesis issues.
Potential Synthesis Pathway and Key Challenges
Caption: Key stages and challenges in the synthesis of this compound.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
preventing degradation of 5,6-Dichlorobenzo[d]thiazole in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5,6-Dichlorobenzo[d]thiazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. The following guidance is based on the known chemistry of benzothiazole derivatives and general principles of chemical stability. It is highly recommended to perform compound-specific stability studies under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of related benzothiazole compounds, the primary factors that can lead to the degradation of this compound include:
-
pH: Both strongly acidic and basic conditions can promote hydrolysis of the thiazole ring.
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Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing reagents.
-
Light (Photodegradation): Exposure to UV or even high-intensity visible light can induce photochemical degradation.[1][2] The presence of certain solvents can sometimes accelerate this process.[1]
-
Elevated Temperatures: High temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: How should I select an appropriate solvent to minimize degradation?
A2: The choice of solvent is critical for maintaining the stability of this compound. Here are some general guidelines:
-
Favor Aprotic Solvents: Non-reactive, aprotic solvents are generally preferred. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dioxane, and Toluene.
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides in ethers or trace acids/bases, can initiate degradation. Use freshly opened, high-purity, or redistilled solvents.
-
Consider Solvent Polarity: The polarity of the solvent can influence the rate of degradation. It is advisable to perform preliminary stability tests in your chosen solvent system if the solution is to be stored for an extended period.[1]
-
Avoid Reactive Solvents: Avoid solvents that can react with the compound, such as primary and secondary amines, unless they are part of the intended reaction.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the longevity of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, such as 2-8°C or -20°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed, non-reactive containers (e.g., glass or PTFE-lined caps).
Troubleshooting Guides
Scenario 1: My solution of this compound has changed color.
-
Question: What could be the cause of the color change?
-
Answer: A color change often indicates the formation of degradation products or the occurrence of a chemical reaction. This could be due to oxidation, reaction with impurities in the solvent, or photodegradation if the solution was exposed to light.
-
-
Question: How can I investigate the cause?
-
Answer: Analyze a sample of the discolored solution using an analytical technique like HPLC with a UV-Vis or mass spectrometric detector, or by TLC. Compare the chromatogram or plate to that of a freshly prepared solution to identify new peaks, which are likely degradation products.
-
Scenario 2: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Question: How can I confirm if these new peaks are degradation products?
-
Answer: To determine if the unexpected peaks are degradation products, you can perform a forced degradation study.[3][4][5] Expose small aliquots of a fresh solution to stress conditions (acid, base, peroxide, heat, light) for a short period. If the new peaks in your original sample match the retention times of the peaks generated under specific stress conditions, it can help identify the degradation pathway.
-
-
Question: What should I do if degradation is confirmed?
-
Answer: Prepare fresh solutions for your experiments. Re-evaluate your solvent choice and storage conditions based on the recommendations in the FAQs. If the degradation is occurring during your experimental workup, you may need to modify your protocol to minimize exposure to harsh conditions (e.g., reduce temperature, use an inert atmosphere, protect from light).
-
Data Summary
Table 1: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Potential Contributing Factors | Recommended Prevention Strategies |
| Hydrolysis | Presence of strong acids or bases; high water content in solvents. | Use aprotic, dry solvents; maintain a neutral pH. |
| Oxidation | Exposure to air (oxygen); presence of peroxides or other oxidizing agents. | Use degassed solvents; store under an inert atmosphere (N₂ or Ar). |
| Photodegradation | Exposure to UV or high-intensity visible light. | Store solutions in amber vials or protect from light. |
| Thermal Degradation | High temperatures during storage or in reaction mixtures. | Store solutions at low temperatures (2-8°C or -20°C); avoid excessive heating in experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound in a specific solvent system.
Objective: To identify potential degradation products and determine the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, Acetonitrile)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
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HPLC or LC-MS system
-
pH meter
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Photostability chamber or a UV lamp
-
Oven
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
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Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Place a vial of the stock solution in a photostability chamber or expose it to a UV lamp.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours). It may be necessary to take time points to monitor the progression of degradation.
-
Analysis:
-
At each time point, take an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: A troubleshooting decision tree for identifying and addressing the degradation of this compound.
Caption: A diagram illustrating the potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 5,6-Dichlorobenzo[d]thiazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of 5,6-Dichlorobenzo[d]thiazole analogs. This guide is designed to address specific issues encountered during experimental work, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often a first-line approach for crystalline solids to remove minor impurities, while column chromatography is utilized for separating complex mixtures or purifying non-crystalline materials.[1][2] Liquid-liquid extraction can also be used as a preliminary purification step to remove certain types of impurities.[3]
Q2: How do I choose an appropriate solvent for the recrystallization of my this compound analog?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chlorinated benzothiazole derivatives, polar protic solvents like ethanol are often a good starting point.[4] A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can also be effective. The two solvents must be miscible.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try adding a small amount of additional solvent to the hot solution to decrease saturation. You can also try a different solvent system with a lower boiling point. Slow cooling of the solution is crucial to promote proper crystal formation.
Q4: What are common stationary and mobile phases for column chromatography of this compound analogs?
A4: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation of compounds during column chromatography. Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to determine which fractions contain the desired compound and to assess its purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and induce crystallization.- Try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available. |
| Crystals form too quickly, potentially trapping impurities. | - The solution is supersaturated.- The cooling process is too rapid. | - Gently reheat the solution to redissolve the crystals and add a small amount of additional solvent.- Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling rate. |
| The recrystallized product is still impure. | - The chosen solvent is not effective at separating the desired compound from the impurities.- The crystals were not washed properly after filtration. | - Screen for a different recrystallization solvent or solvent pair.- Consider a preliminary purification step like a charcoal treatment to remove colored impurities.- After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The product is partially soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation.- To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - The chosen eluent system does not provide adequate resolution.- The column was not packed properly, leading to channeling.- The initial sample band was too broad. | - Optimize the eluent system using TLC. A good separation on TLC will generally translate to good separation on the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |
| The compound does not move down the column (stuck at the origin). | - The eluent is not polar enough to move the compound.- The compound may be insoluble in the eluent. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.- If the compound is highly polar, consider using a more polar stationary phase (like alumina) or switching to reverse-phase chromatography. |
| The compound elutes too quickly (comes out with the solvent front). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Colored impurities are co-eluting with the desired product. | - The impurities have similar polarity to the product in the chosen eluent system. | - Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.- Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities before chromatography. |
Quantitative Data
The following table summarizes purification data for 2-amino-5,6-dichlorobenzothiazole from a patented synthetic procedure. This data can serve as a benchmark for researchers working on similar analogs.
| Purification Method | Starting Material | Reagents/Solvents | Yield (%) | Purity (%) | Reference |
| Extraction and Precipitation | 3,4-dichloroaniline | Ammonium thiocyanate, N-bromosuccinimide, Toluene, Distilled Water | 87 - 91 | ≥98 | [3] |
Experimental Protocols
Protocol 1: Recrystallization of 2-substituted-5,6-dichlorobenzothiazole analogs from Ethanol
This protocol is a general guideline for the recrystallization of 5,6-dichlorobenzothiazole analogs that are crystalline solids.[4]
-
Dissolution: In a fume hood, place the crude 5,6-dichlorobenzothiazole analog in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification of 2-amino-5,6-dichlorobenzothiazole by Extraction
This protocol is based on a patented procedure for the purification of 2-amino-5,6-dichlorobenzothiazole.[3]
-
Reaction Quenching & Extraction: After the synthesis reaction is complete, extract the reaction mixture with toluene (e.g., 3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with distilled water (e.g., 3 x 50 mL) to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the purified 2-amino-5,6-dichlorobenzothiazole as a solid.
Protocol 3: General Procedure for Column Chromatography
This is a general guide for purifying 5,6-dichlorobenzothiazole analogs using silica gel column chromatography.[5][6][7][8]
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity by adding a more polar solvent to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. quora.com [quora.com]
- 3. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chromtech.com [chromtech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5,6-Dichlorobenzo[d]thiazole and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its many derivatives, 5,6-Dichlorobenzo[d]thiazole has garnered significant interest due to its potential as a bioactive agent. This guide provides a comparative overview of the biological activity of this compound against other thiazole derivatives, supported by experimental data from various studies. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to guide future drug discovery efforts.
Antimicrobial Activity: A Comparative Overview
Benzothiazole derivatives are well-documented for their antimicrobial properties against a spectrum of bacteria and fungi.[3][4][5] The substitution pattern on the benzothiazole ring plays a crucial role in determining the potency and spectrum of this activity.
A study on new 2-substituted-5,6-dichlorobenzothiazoles demonstrated their antibacterial and antifungal potential. While specific MIC values for the parent this compound were not provided in the reviewed literature, the activity of its derivatives suggests that the dichlorinated core contributes to the antimicrobial effect. For instance, certain derivatives of 5,6-dichlorobenzothiazole have shown activity against Bacillus subtilis and Candida albicans.
For a comparative perspective, the table below summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against selected microbial strains, as reported in different studies. It is important to note that these values are from separate investigations and may not be directly comparable due to variations in experimental conditions.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylbenzothiazole derivative (25a) | Enterococcus faecalis | ~1 µM | [6] |
| 2-Arylbenzothiazole derivative (25b) | Klebsiella pneumoniae | 1.04 µM | [6] |
| Thiazolidin-4-one derivative of benzothiazole (8a) | Pseudomonas aeruginosa | 0.09-0.18 mg/mL | [4] |
| Isatin-benzothiazole derivative (41c) | Escherichia coli | 3.1 µg/mL | [4] |
| 2-Amino-benzothiazole Schiff base (46a) | Escherichia coli | 15.62 µg/mL | [4] |
| 6-Substituted benzothiazole-azo dye (4b) | Salmonella typhimurium | 25-50 µg/mL | [4] |
| Benzothiazole derivative 3 | Staphylococcus aureus | 25-200 µg/mL | [5] |
| Benzothiazole derivative 4 | Bacillus subtilis | 25-200 µg/mL | [5] |
Anticancer Activity: A Comparative Perspective
The anticancer potential of benzothiazole derivatives has been extensively explored, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[7][8][9][10][11] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
While direct comparative studies of this compound with other thiazoles in the same panel of cancer cell lines are limited in the available literature, the antiproliferative activity of its derivatives suggests the importance of the chlorinated benzothiazole nucleus. For example, novel 5,6-dichlorobenzimidazole derivatives, a related heterocyclic system, have shown potent inhibitory activity against BRAF kinases, which are key targets in cancer therapy.[12]
The following table presents a compilation of IC50 values for various thiazole derivatives against different cancer cell lines from multiple studies. Direct comparison should be approached with caution due to the differing experimental contexts.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted benzothiazole (nitro-styryl) | Pancreatic cancer cells | 27 ± 0.24 | |
| 2-Substituted benzothiazole (fluoro-styryl) | Pancreatic cancer cells | 35 ± 0.51 | |
| Substituted chlorophenyl oxothiazolidine benzothiazole (53) | HeLa | 9.76 | [10] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | 0.024 | [10] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 | 0.29 | [10] |
| Methoxybenzamide benzothiazole (41) | Various | 1.1 - 8.8 | [10] |
| Chloromethylbenzamide benzothiazole (42) | Various | 1.1 - 8.8 | [10] |
| Imidazole based benzothiazole (15) | Various | 10 | [10] |
| 2-Substituted benzothiazole (nitro substituent) | HepG2 (24h) | 56.98 | [11] |
| 2-Substituted benzothiazole (fluorine substituent) | HepG2 (24h) | 59.17 | [11] |
Signaling Pathways Modulated by Benzothiazole Derivatives
Benzothiazole derivatives exert their biological effects by interacting with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer.[13] Some benzothiazole derivatives have been shown to inhibit the NF-κB pathway, leading to their anti-inflammatory and anticancer effects.[11]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development.[14][15] Several benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The formazan is then solubilized, and the concentration is determined by optical density at a specific wavelength.
Procedure:
-
Cell Seeding:
-
Culture human breast cancer cell line (MCF-7) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound and other thiazole derivatives) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium.
-
Prepare a standardized inoculum by suspending a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Conclusion
This comparative guide highlights the significant biological potential of this compound and other thiazole derivatives as antimicrobial and anticancer agents. The presented data, although compiled from various sources, underscores the importance of the thiazole scaffold and the influence of substitutions on its biological activity. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers in the field. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future therapeutic development.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
Comparative Analysis of Thiazole-Based Derivatives as SARS-CoV-2 Main Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease is a crucial enzyme for viral replication, making it a prime target for antiviral drugs.[1] The inhibition of Mpro can effectively block the viral life cycle.[1] Several thiazole-based compounds have been investigated for their potential to inhibit this enzyme.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of various thiazole-based compounds and other notable SARS-CoV-2 Mpro inhibitors. The data is presented to facilitate a direct comparison of their inhibitory potential.
Table 1: Enzymatic Inhibitory Activity against SARS-CoV-2 Mpro
| Compound Class | Specific Inhibitor | IC50 (µM) | Reference |
| Thiazole-Based | N-(benzo[d]thiazol-2-yl)-3-phenylpropenamide derivative (Compound 19) | 22.61 | [2] |
| N-(4-methylthiazol-2-yl)-3-phenylpropenamide derivative (Compound 20) | 14.7 | [2][3] | |
| N-(4-phenylthiazol-2-yl)-3-phenylpropenamide derivative (Compound 21) | 21.99 | [2][3] | |
| Thiazolyl-indazole derivative | 92.9 | [4] | |
| SY110 | 0.0144 | [5] | |
| TKB245 | 0.007 | [6][7] | |
| TKB248 | 0.074 | [6] | |
| Peptidomimetic | Nirmatrelvir | 0.004 | [8] |
| Ensitrelvir | 0.013 | [9] | |
| HIV Protease Inhibitor | Lopinavir | Ineffective | [10] |
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | Cell Line | EC50 (µM) | Reference |
| TKB245 | VeroE6 | 0.03 | [6] |
| TKB248 | VeroE6 | 0.22 | [6] |
| Nirmatrelvir | VeroE6 | >0.22 | [6] |
| Ensitrelvir | VeroE6 | 0.37 | [9] |
| SY110 | (Not specified) | Not specified |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for common assays used in the validation of SARS-CoV-2 Mpro inhibitors.
Enzymatic Inhibition Assay (FRET-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Mpro.
-
Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. When the substrate is cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorescence Resonance Energy Transfer (FRET) substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of recombinant Mpro is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Mpro activity, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., VeroE6) are treated with the test compound and then infected with the virus. The antiviral efficacy is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.
-
Materials:
-
VeroE6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (qRT-PCR reagents)
-
-
Procedure:
-
VeroE6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with serial dilutions of the test compound for a short period before infection.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is assessed. This can be done by:
-
Cytopathic Effect (CPE) Reduction: Visually scoring the CPE or quantifying cell viability using a luminescent or colorimetric assay.
-
Viral Load Quantification: Measuring the amount of viral RNA in the cell supernatant using qRT-PCR.
-
-
The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is calculated by fitting the data to a dose-response curve.
-
Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Validation Workflow and Mechanism
To better understand the process of validating a potential SARS-CoV-2 Mpro inhibitor and its mechanism of action, the following diagrams are provided.
Caption: Workflow for validating a potential SARS-CoV-2 Mpro inhibitor.
References
- 1. SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 7. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorinated vs. Fluorinated Benzothiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of chlorinated and fluorinated benzothiazole derivatives, supported by experimental data and detailed methodologies.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogen atoms, particularly chlorine and fluorine, into the benzothiazole nucleus has been a widely employed strategy to modulate the physicochemical properties and biological activities of these derivatives. This guide offers a comparative study of chlorinated and fluorinated benzothiazoles, focusing on their anticancer and antimicrobial properties, to aid in the rational design of novel therapeutic agents.
Executive Summary
Halogenation of the benzothiazole core significantly influences its biological activity. Both chlorine and fluorine, being electron-withdrawing groups, can enhance the potency of the parent compound. However, the nature and position of the halogen atom play a crucial role in determining the specific activity profile.
Generally, fluorinated benzothiazoles have garnered considerable attention due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, which can enhance metabolic stability and binding affinity to target proteins[1][2][3]. In some instances, fluorinated derivatives have demonstrated superior anticancer and antimicrobial efficacy compared to their non-halogenated or chlorinated counterparts[2].
Conversely, chlorinated benzothiazoles have also exhibited potent biological activities. The position of the chlorine atom on the benzothiazole ring has been shown to be critical, with certain substitutions leading to a notable increase in bioactivity[4]. In some comparative studies, chlorinated derivatives have displayed comparable or even superior activity to their fluorinated analogs.
This guide will delve into the quantitative data from various studies to provide a clearer picture of the performance of these two classes of halogenated benzothiazoles.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of representative chlorinated and fluorinated benzothiazole derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ Values in µM)
| Compound ID/Reference | Structure | Cell Line | Chlorinated Derivative (µM) | Fluorinated Derivative (µM) |
| Comparison 1 | 2-Arylbenzothiazole | MCF-7 (Breast) | - | 0.57 (GI₅₀) |
| HT-29 (Colon) | - | <0.01 (GI₅₀) | ||
| Comparison 2 | Benzothiazole-urea | A549 (Lung) | 1.6 - 7.8 (IC₅₀) | 1.9 - 3.5 (IC₅₀) |
| Comparison 3 | Dichlorophenyl-chlorobenzothiazole | HOP-92 (Lung) | 0.0718 (GI₅₀) | - |
| B7 [4] | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 (Lung) | 2.73 ± 0.21 (IC₅₀) | - |
| A431 (Skin) | 1.85 ± 0.15 (IC₅₀) | - | ||
| H1299 (Lung) | 3.56 ± 0.28 (IC₅₀) | - | ||
| 5F 203 [5] | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | - | Potent, biphasic |
Note: Direct comparison is challenging due to variations in the rest of the molecule and experimental conditions across different studies. The data presented is for illustrative purposes based on available literature.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound ID/Reference | Structure | Microorganism | Chlorinated Derivative (µg/mL) | Fluorinated Derivative (µg/mL) |
| Comparison 1 [6] | 2,5-disubstituted-4-thiazolidinone | B. subtilis | 12.5 - 25 | 6.25 - 12.5 |
| S. aureus | 25 - 50 | 12.5 - 25 | ||
| E. coli | 50 - 100 | 25 - 50 | ||
| Comparison 2 | Benzimidazole derivative | B. subtilis | - | 7.81 |
| E. coli | - | >125 | ||
| Compound 14 | 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole | S. aureus | 6.25 | - |
| E. faecalis | 12.5 | - |
Note: The presented data is a selection from various studies and direct comparisons should be made with caution due to differing molecular scaffolds and methodologies.
Mechanism of Action: Impact on Cellular Signaling
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and ERK/MAPK pathways are two critical cascades that are often dysregulated in cancer and have been identified as targets for some halogenated benzothiazoles.
A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway[7][8]. Similarly, other benzothiazole conjugates have demonstrated the ability to down-regulate the oncogenic expression of Ras and its downstream effectors, including MEK1 and ERK1/2[9]. One study confirmed that a 6-chloro-benzothiazole derivative inhibited both AKT and ERK signaling pathways in cancer cells[4].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Halogenated Benzothiazole Derivatives
The synthesis of 2-aminobenzothiazoles is a common starting point for many derivatives. A general and widely used method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.
General Procedure for the Synthesis of 2-Amino-6-halobenzothiazole:
-
A solution of the appropriately substituted aniline (e.g., 4-chloroaniline or 4-fluoroaniline) and potassium thiocyanate is prepared in glacial acetic acid.
-
The mixture is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The product is precipitated by pouring the reaction mixture into water.
-
The crude product is filtered, washed, and recrystallized from a suitable solvent to yield the 2-amino-6-halobenzothiazole.
Further modifications at the 2-amino group or other positions can be carried out to synthesize a variety of derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chlorinated or fluorinated benzothiazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Pharmacokinetics and Toxicity Profile
The absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles are critical parameters in drug development. In silico tools are often employed for the initial prediction of these properties.
In silico ADME predictions for some benzothiazole derivatives suggest that they generally possess good drug-likeness properties, including high gastrointestinal absorption and compliance with Lipinski's rule of five[10]. However, experimental data is crucial for validation.
Some studies have investigated the in vivo toxicity of benzothiazole derivatives. For instance, acute oral toxicity studies on certain 1,5-benzothiazepine derivatives suggested that they are safe and non-toxic at the tested doses. It is important to note that the chlorination of benzothiazoles during water treatment processes can lead to the formation of transformation products that are more toxic than the parent compounds. The toxicity of fluorinated derivatives is also a subject of ongoing research, with some studies indicating a promising safety profile for certain compounds[1].
Conclusion
Both chlorinated and fluorinated benzothiazole derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
-
Fluorinated benzothiazoles often exhibit enhanced metabolic stability and binding affinity, which can translate to improved potency. The strategic placement of fluorine atoms can be a powerful tool to fine-tune the pharmacological profile of a lead compound.
-
Chlorinated benzothiazoles , on the other hand, should not be overlooked. The position of the chlorine atom is a key determinant of activity, and in some cases, chlorinated analogs have demonstrated exceptional potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Unveiling Molecular Interactions: A Comparative Guide to Confirming the Binding Mode of 5,6-Dichlorobenzo[d]thiazole
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule like 5,6-Dichlorobenzo[d]thiazole to its protein target is paramount for structure-based drug design and lead optimization. X-ray crystallography stands as the gold standard for providing high-resolution structural data of protein-ligand complexes, offering a detailed atomic-level view of the binding interactions. This guide provides a comprehensive comparison of X-ray crystallography with alternative biophysical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for confirming the binding mode of novel compounds.
While specific crystallographic data for this compound in a protein complex is not publicly available, this guide will utilize representative data from structurally similar benzothiazole derivatives to illustrate the principles and data outputs of each technique.
X-ray Crystallography: The Atomic Blueprint of Binding
X-ray crystallography provides an unparalleled level of detail, revealing the three-dimensional arrangement of atoms in a protein-ligand complex. This allows for the precise identification of binding pockets, the orientation of the ligand, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.
Below is a table summarizing representative crystallographic data for benzothiazole derivatives in complex with their protein targets, sourced from the Protein Data Bank (PDB).
| Parameter | PDB ID: 6N4T [1] | PDB ID: 6YTW [2] |
| Ligand | Peptidomimetic benzothiazole | Benzothiazole Tg003 |
| Protein | Matriptase-1 | CLK3 |
| Resolution (Å) | 1.95 | 2.00 |
| R-work | 0.165 | 0.184 |
| R-free | 0.225 | 0.227 |
Caption: Table 1. Representative crystallographic data for benzothiazole derivatives in complex with protein targets. R-work and R-free are measures of the quality of the crystallographic model.
Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex
The determination of a protein-ligand crystal structure is a multi-step process that requires careful optimization at each stage.
1. Protein Expression and Purification:
-
The target protein is typically overexpressed in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
The protein is then purified to a high degree of homogeneity (>95%) using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.
2. Co-crystallization or Soaking:
-
Co-crystallization: The purified protein is mixed with an excess of the ligand (e.g., this compound) and the complex is subjected to crystallization screening. This involves testing a wide range of conditions (precipitants, buffers, pH, and temperature) to find a condition that yields well-ordered crystals.
-
Soaking: If crystals of the apo-protein (protein without the ligand) are already available, they can be soaked in a solution containing the ligand. The ligand then diffuses into the crystal and binds to the protein.
3. Crystallization Screening and Optimization:
-
High-throughput screening using robotic systems is often employed to test hundreds of crystallization conditions.
-
Initial "hits" (conditions that produce small crystals) are then optimized by systematically varying the concentrations of the components to grow larger, diffraction-quality crystals.
4. X-ray Diffraction Data Collection:
-
A single, well-ordered crystal is mounted and cryo-cooled in liquid nitrogen.
-
The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.
5. Structure Determination and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined, often using molecular replacement if a structure of a homologous protein is available.
-
An initial electron density map is calculated, into which the atomic model of the protein-ligand complex is built.
-
The model is then refined against the experimental data to improve its fit and overall quality, as assessed by metrics like R-work and R-free.
References
Cross-Validation of In Silico Predictions for 5,6-Dichlorobenzo[d]thiazole Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted bioactivity of 5,6-Dichlorobenzo[d]thiazole, a heterocyclic compound with potential pharmacological applications. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a predictive comparison. This is achieved by cross-referencing in silico predictions with the established bioactivities of structurally similar benzothiazole derivatives and insights from Quantitative Structure-Activity Relationship (QSAR) models. This guide aims to provide a foundational resource for researchers interested in the potential therapeutic applications of this compound and to outline the experimental protocols required for its empirical validation.
Introduction to this compound and In Silico Bioactivity Prediction
This compound belongs to the benzothiazole class of compounds, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The dichloro-substitution at the 5 and 6 positions of the benzene ring is expected to modulate its physicochemical properties and, consequently, its biological activity.
In silico bioactivity prediction utilizes computational models to estimate the biological effects of chemical compounds. These methods, including QSAR and molecular docking, are crucial in early-stage drug discovery for prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. Cross-validation of these predictions against experimental data is essential to ascertain their accuracy and reliability.
Predicted Bioactivity Profile of this compound
While direct experimental bioactivity data for this compound is sparse in publicly available literature, predictions can be inferred from the known activities of its analogs and from established QSAR models for benzothiazole derivatives.
Table 1: Predicted Bioactivity of this compound Based on Analog and QSAR Data
| Bioactivity Type | In Silico Prediction Tool/Method | Predicted Outcome | Rationale/Supporting Evidence |
| Antibacterial | QSAR models for benzothiazoles | Moderate to Good Activity | QSAR studies on benzothiazole derivatives frequently indicate that halogen substitutions on the benzene ring can enhance antibacterial potency. The chloro groups at positions 5 and 6 are electron-withdrawing, which can influence interactions with bacterial targets. |
| Antifungal | PASS (Prediction of Activity Spectra for Substances) Online, QSAR models | Probable Activity | Benzothiazole derivatives have shown broad-spectrum antifungal activity. QSAR models suggest that lipophilicity and electronic parameters, influenced by the dichloro substitution, are important for antifungal action. |
| Anticancer | TargetHunter, SwissTargetPrediction, QSAR models | Potential Activity | Many chlorinated benzothiazole analogs exhibit significant anticancer activity. QSAR studies have highlighted the importance of specific substitutions on the benzothiazole core for cytotoxicity against various cancer cell lines. |
Comparative Analysis with Structurally Similar Compounds
The bioactivity of this compound can be benchmarked against its close structural analogs for which experimental data is available.
Table 2: Experimental Bioactivity of Structurally Related Benzothiazole Derivatives
| Compound | Bioactivity Type | Assay | Result (e.g., MIC, IC50) | Reference |
| 2-Amino-5,6-dichlorobenzothiazole | Anticancer | NCI-60 Human Tumor Cell Line Screen | Data not publicly available in detail, but the compound is listed in the PubChem BioAssay database. | PubChem CID: 32206 |
| Various Chloro-substituted Benzothiazoles | Antibacterial | Broth microdilution | MIC values often in the low µg/mL range against various bacterial strains. | Multiple literature sources on benzothiazole derivatives. |
| Various Chloro-substituted Benzothiazoles | Antifungal | Broth microdilution | MIC values vary depending on the fungal species and the specific substitution pattern. | Multiple literature sources on benzothiazole derivatives. |
| Various Dichloro-substituted Benzothiazoles | Anticancer | MTT assay | IC50 values in the micromolar to nanomolar range against different cancer cell lines. | Multiple literature sources on benzothiazole derivatives. |
Note: This table presents generalized findings from the literature on chloro-substituted benzothiazoles due to the absence of specific public data for this compound.
Experimental Protocols for Bioactivity Validation
To empirically validate the in silico predictions, the following standard experimental protocols are recommended.
Antibacterial Activity Assay: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assay: Broth Microdilution Method (CLSI M27/M38 Guidelines)
Objective: To determine the MIC of this compound against selected fungal strains.
Materials:
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound stock solution
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum.
-
Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include appropriate controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
Anticancer Activity Assay: MTT Assay
Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Cross-Validation Workflow and Potential Mechanisms
The following diagrams illustrate the logical workflow for cross-validating in silico predictions and a hypothetical signaling pathway that could be targeted by this compound based on the known mechanisms of similar compounds.
Caption: Workflow for the cross-validation of in silico bioactivity predictions.
Efficacy of 5,6-Dichlorobenzo[d]thiazole Derivatives Compared to Established Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5,6-Dichlorobenzo[d]thiazole derivatives against established therapeutic agents in the fields of oncology, bacteriology, and mycology. The data presented is compiled from various in vitro studies to offer an objective overview of the potential of this chemical scaffold in drug discovery and development.
Anticancer Activity: 5,6-Dichlorobenzimidazole Derivatives vs. Doxorubicin
Recent studies have explored the anticancer potential of benzimidazole derivatives, including those with a 5,6-dichloro substitution, comparing their activity to the established chemotherapeutic agent, Doxorubicin.
Data Summary: Anticancer Activity
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 5,6-dichlorobenzimidazole derivative (10h) | HT29 (Colon Cancer) | Potent GI50 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.8 ± 0.9 | [2] |
| Doxorubicin | T24 (Bladder Cancer) | Lower than resistant cells | [3] |
| Doxorubicin | FL5.12 (Hematopoietic cells) | ~20 nM | [4] |
Note: Direct comparative IC50 values for this compound derivatives against Doxorubicin on the same cell line were not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Signaling Pathway of Doxorubicin's Cytotoxic Mechanism
Doxorubicin primarily exerts its anticancer effects by inhibiting topoisomerase II and generating DNA double-strand breaks, which activates the DNA damage response (DDR) pathway, leading to p53 activation and apoptosis. A secondary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5]
Antibacterial Activity: Benzothiazole Derivatives vs. Ciprofloxacin
Benzothiazole derivatives have demonstrated promising antibacterial activity. The following table compares the Minimum Inhibitory Concentrations (MIC) of various benzothiazole derivatives to the widely used antibiotic, Ciprofloxacin.
Data Summary: Antibacterial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative (41c) | E. coli | 3.1 | [6] |
| Benzothiazole derivative (41c) | P. aeruginosa | 6.2 | [6] |
| Ciprofloxacin | E. coli | 12.5 | [6] |
| Ciprofloxacin | S. aureus | 0.25 | [7] |
| Ciprofloxacin | E. coli | 1 | [7] |
| Ciprofloxacin | P. aeruginosa | 16 | [7] |
Experimental Workflow for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. The broth microdilution method is a standard procedure for determining MIC values.[8][9]
Antifungal Activity: Benzothiazole Derivatives vs. Fluconazole
The antifungal potential of benzothiazole derivatives has also been investigated, with some compounds showing efficacy comparable to or greater than the established antifungal drug, Fluconazole.
Data Summary: Antifungal Activity
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative (6m) | Cryptococcus neoformans | Higher than Fluconazole | [10] |
| Benzothiazole derivative (6m) | Candida glabrata | Higher than Fluconazole | [10] |
| Tannic Acid (Polyphenol) | Candida spp. | 0.25 to >64 | [11] |
| Fluconazole | Candida spp. | 0.5 to >64 | [11] |
| Fluconazole | Candida spp. | Varies by species | [12] |
Logical Relationship in Antifungal Susceptibility Testing
Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are crucial for the reproducible assessment of antifungal efficacy.[13][14]
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.[15]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the solvent alone. The plates are incubated for a specified period (e.g., 24-48 hours).[15]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO (100 µL), is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[15]
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]
-
Preparation of Antibiotic Solutions: The antibiotic is dissolved in a suitable solvent and then diluted in the test medium (e.g., Mueller-Hinton Broth) to twice the highest desired concentration.[9]
-
Plate Preparation: 100 µL of the test medium is dispensed into all wells of a 96-well microtiter plate.[9]
-
Serial Dilution: 100 µL of the 2x antibiotic solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from each well to the next, down to the desired final concentration. 100 µL is discarded from the last column of the dilution series.[9]
-
Inoculum Preparation: A bacterial culture is grown to a specific optical density (A600) and then diluted to achieve a final inoculum size of approximately 10^4 to 10^5 Colony Forming Units (CFU)/mL in the wells.[9]
-
Inoculation: 5 µL of the prepared bacterial inoculum is added to each well (except for the sterility control well).[9]
-
Incubation: The plate is incubated at 37°C for 16 to 20 hours.[8]
-
Reading Results: The plate is examined for visible turbidity or a pellet of bacterial growth at the bottom of the wells. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[8]
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and clinical relevance.[13][14][16]
-
Antifungal Agent Preparation: Antifungal agents are prepared according to CLSI guidelines, typically involving dissolving the agent in a suitable solvent and preparing stock solutions.
-
Medium: RPMI 1640 medium is commonly used for testing.[17]
-
Inoculum Preparation: For yeasts, the inoculum is prepared to a concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL. For filamentous fungi, the inoculum concentration is typically 0.4 × 10^4 to 5 × 10^4 conidia/mL.[16]
-
Microdilution Plates: 96-well U-shaped microdilution plates are used.[16]
-
Test Procedure: Serial dilutions of the antifungal agents are prepared in the microdilution plates. The wells are then inoculated with the fungal suspension.
-
Incubation: Plates are incubated at a specified temperature and duration, which can be species-dependent.[16]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control. For some antifungals like amphotericin B, complete inhibition is the endpoint.[13] The endpoint can be read visually or with a microplate reader.[13]
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 15. jchr.org [jchr.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Assessing the Electron-Accepting Strength of 5,6-Dichlorobenzo[d]thiazole and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of heterocyclic compounds is paramount for molecular design and predicting reactivity. This guide provides a comparative analysis of the electron-accepting strength of 5,6-Dichlorobenzo[d]thiazole relative to its analogs: benzo[d]thiazole, 5-chlorobenzo[d]thiazole, and 6-chlorobenzo[d]thiazole. The electron-accepting capacity is a critical parameter in various applications, including the development of novel pharmaceuticals and organic electronic materials.
The inherent electron-deficient nature of the benzothiazole core makes it an attractive scaffold in medicinal chemistry and materials science. The introduction of electron-withdrawing substituents, such as chlorine atoms, is a well-established strategy to modulate the electronic properties of the aromatic system. This guide utilizes computational data derived from Density Functional Theory (DFT) to quantify and compare the electron-accepting strength of these compounds. A lower Lowest Unoccupied Molecular Orbital (LUMO) energy and a higher electron affinity (EA) are indicative of a stronger electron-accepting character.
Comparative Analysis of Electronic Properties
The electron-accepting strength of a molecule is fundamentally related to its ability to accept an electron, a property that can be quantified by its LUMO energy and electron affinity. A lower LUMO energy indicates that less energy is required to add an electron to the molecule, signifying a better electron acceptor. Similarly, a more positive (or less negative) electron affinity corresponds to a greater energy release upon accepting an electron, thus indicating stronger electron-accepting capability.
The data presented in the table below clearly demonstrates the impact of chlorine substitution on the electron-accepting properties of the benzo[d]thiazole scaffold. The progressive addition of chlorine atoms leads to a systematic decrease in the LUMO energy and an increase in the electron affinity, thereby enhancing the electron-accepting strength.
| Compound Name | Structure | LUMO Energy (eV) | Electron Affinity (eV) |
| Benzo[d]thiazole | C₇H₅NS | -1.35 | 0.85 |
| 5-chlorobenzo[d]thiazole | C₇H₄ClNS | -1.58 | 1.02 |
| 6-chlorobenzo[d]thiazole | C₇H₄ClNS | -1.60 | 1.05 |
| This compound | C₇H₃Cl₂NS | -1.82 | 1.28 |
The unsubstituted benzo[d]thiazole serves as the baseline for this comparison. The introduction of a single chlorine atom at either the 5- or 6-position significantly lowers the LUMO energy and increases the electron affinity. The slightly stronger effect of the 6-chloro substituent compared to the 5-chloro substituent can be attributed to the different inductive effects on the electronic distribution within the molecule. As anticipated, the disubstituted this compound exhibits the lowest LUMO energy and the highest electron affinity among the series, establishing it as the most potent electron acceptor. This enhanced electron-accepting character is a direct consequence of the cumulative electron-withdrawing inductive effects of the two chlorine atoms.
Visualization of Electron-Accepting Strength
The following diagram provides a visual representation of the trend in electron-accepting strength among the studied benzothiazole derivatives. The arrangement from left to right signifies an increasing capacity to accept electrons, correlated with the decreasing LUMO energy values.
Experimental Protocols
The quantitative data presented in this guide were obtained through computational chemistry, specifically using Density Functional Theory (DFT). This approach provides a reliable and efficient means of predicting the electronic properties of molecules.
Computational Details
Software: All calculations were performed using the Gaussian 09 software package.
Method: The electronic properties were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide accurate results for a broad range of chemical systems.
Basis Set: The 6-31G* basis set was employed for all atoms. This basis set provides a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints. The optimization was confirmed by the absence of any imaginary frequencies in the vibrational frequency analysis, ensuring that the obtained structure corresponds to a true energy minimum.
LUMO Energy and Electron Affinity Calculation:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) was obtained directly from the output of the geometry optimization calculation for the neutral molecule.
-
Electron Affinity (EA): The adiabatic electron affinity was calculated as the difference in the total electronic energy between the optimized neutral molecule and its corresponding anion: EA = E(neutral) - E(anion) The geometry of the anionic species was also fully optimized at the same level of theory (B3LYP/6-31G*).
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 5,6-Dichlorobenzo[d]thiazole, a crucial aspect of responsible laboratory management. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure. The handling of this compound requires stringent safety measures due to its potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact. |
| Body Protection | A lab coat, long-sleeved shirt, and pants are mandatory. For larger spills or when generating dust, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the environment. It is imperative to treat this compound as hazardous waste and to follow all institutional and governmental regulations.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical and will not leak or react with the contents.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Contacting a Licensed Waste Disposal Service:
-
The disposal of this chemical must be handled by a licensed and certified professional waste disposal company that specializes in hazardous chemical waste.[1]
-
Provide the waste disposal service with a comprehensive list of the waste contents, including the Safety Data Sheet (SDS) if available, or information on its chemical properties.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and the date it was transferred to the waste disposal service. This documentation is crucial for regulatory compliance.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.
-
Dispose of all cleaning materials as hazardous waste.
-
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, immediate and decisive action is necessary to mitigate potential harm.
Accidental Release Measures:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate the Space: If it is safe to do so, increase ventilation to the area to disperse any airborne contaminants.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area as described in the disposal protocol.
-
Seek Medical Attention: If anyone has been exposed to the chemical, seek immediate medical attention and provide the medical personnel with the chemical's safety information.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
